2-Methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTFOFMTUOBLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862722 | |
| Record name | 2-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |
| Record name | 2-Methoxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19640 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methoxypyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methoxypyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.050 (20º) | |
| Record name | 2-Methoxypyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
2.58 [mmHg] | |
| Record name | 2-Methoxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19640 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1628-89-3, 93337-21-4 | |
| Record name | 2-Methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-methoxypyridine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. The document traces the historical milestones in its synthesis, from its first reported preparation to modern, optimized methodologies. Key synthetic routes, including the nucleophilic substitution of 2-halopyridines and the Williamson ether synthesis from 2-hydroxypyridine, are discussed in detail, complete with experimental protocols. A thorough compilation of its physical and spectroscopic properties is presented in tabular format for easy reference. Additionally, this guide employs visualizations to illustrate reaction pathways and experimental workflows, adhering to stringent formatting and clarity standards for a professional audience.
Introduction
This compound (CAS No. 1628-89-3) is a colorless to pale yellow liquid with the molecular formula C₆H₇NO.[1][2] It serves as a crucial building block in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals.[1][3] Its utility stems from the reactivity of the pyridine ring and the influence of the methoxy group on its electronic properties. This guide aims to provide a detailed historical and technical account of this important chemical compound.
Historical Discovery and Synthesis
The first documented synthesis of this compound is attributed to Koenigs and Jaeschke in 1902. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of 2-chloropyridine with sodium methoxide in methanol. This early method laid the groundwork for what remains one of the most common and efficient routes to this compound.
Prior to this, the broader field of pyridine chemistry was being actively explored. The Hantzsch pyridine synthesis, discovered in 1881, and the Chichibabin pyridine synthesis, reported in 1924, were pivotal in the fundamental understanding of pyridine ring formation. However, the synthesis of this compound itself predominantly evolved from the functionalization of a pre-formed pyridine ring.
Over the decades, the synthesis of this compound has been refined to improve yield, purity, and scalability. The two primary and most historically significant methods are the nucleophilic aromatic substitution of a 2-halopyridine and the Williamson ether synthesis starting from 2-hydroxypyridine.
Key Synthetic Methodologies
Nucleophilic Aromatic Substitution of 2-Chloropyridine
This is the most direct and widely used method for the industrial and laboratory-scale synthesis of this compound. The reaction involves the displacement of the chloride atom from 2-chloropyridine by a methoxide anion. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic aromatic substitution (SNAr) at the C2 position.
References
An In-depth Technical Guide to 2-Methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine is a heterocyclic organic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutics targeting significant signaling pathways.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sharp, aromatic odor.[3] It is a flammable liquid and should be handled with appropriate safety precautions.[3] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO | [4][5] |
| Molecular Weight | 109.13 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Boiling Point | 142 °C (at 760 mmHg) | [3][4] |
| Melting Point | Not available | |
| Density | 1.038 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | 1.503 | [4][7] |
| Flash Point | 32 °C (89.6 °F) - closed cup | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and most organic solvents. | [3] |
| pKa (of conjugate acid) | 3.28 (at 20 °C) | [8] |
| CAS Number | 1628-89-3 | [4][6][9] |
Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.16 (m, 1H), 7.52 (m, 1H), 6.82 (m, 1H), 6.72 (m, 1H), 3.92 (s, 3H) | [9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 164.5, 146.9, 138.4, 116.6, 111.0, 53.2 | [3] |
| Infrared (IR) | Neat (cm⁻¹): 3060, 2995, 2948, 2840, 1596, 1577, 1483, 1465, 1434, 1292, 1249, 1152, 1024, 992, 775 | [5][10] |
| Mass Spectrometry (EI) | m/z (%): 109 (M+, 71), 108 (81), 79 (100), 52 (55), 39 (42) | [7] |
Synthesis and Reactivity
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of 2-chloropyridine with a methoxide source, typically sodium methoxide, in methanol.[11] The electron-deficient nature of the pyridine ring at the 2- and 4-positions facilitates this type of substitution.[12][13]
Experimental Protocol: Synthesis of this compound from 2-Chloropyridine
This protocol is a representative example based on established methodologies for the nucleophilic aromatic substitution of 2-chloropyridines.
Materials:
-
2-Chloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.
-
Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Caption: Synthesis workflow for this compound.
Role in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to its ability to serve as a synthetic handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). Its derivatives have been investigated as potent modulators of key biological targets implicated in a range of diseases.
Intermediate in the Synthesis of Gamma-Secretase Modulators
Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of the amyloid precursor protein (APP). Aberrant cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[6][14] Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides.[3]
Derivatives of this compound have been incorporated into the scaffolds of potent GSMs. For instance, 6-bromo-2-methoxy-3-aminopyridine, synthesized from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide, serves as a key intermediate in the synthesis of complex heterocyclic GSMs.[3]
Caption: this compound as a synthetic intermediate.
Scaffold for PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][12] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[10][12]
The this compound moiety has been incorporated into the core structure of potent PI3K/mTOR dual inhibitors.[10] The nitrogen atom of the pyridine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of these kinases, while the methoxy group and other substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its well-defined physical and chemical properties, coupled with its accessible synthesis and diverse reactivity, make it an attractive starting point for the creation of novel and complex molecular architectures. As research into targeted therapies continues to expand, the importance of foundational building blocks like this compound in enabling the synthesis of the next generation of therapeutics is undeniable.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxypyridine (CAS: 1628-89-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methoxypyridine, a versatile heterocyclic organic compound. It serves as a critical intermediate and building block in various fields, including pharmaceuticals, agrochemicals, and fine chemical synthesis. This guide details its physicochemical properties, spectroscopic data, safety information, and key applications, presenting data in a structured format for ease of reference.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sharp, aromatic, and sometimes described as green, fermented tea-like odor.[1][2][3] It is soluble in most organic solvents with moderate to low solubility in water.[1][2][3]
The core properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1628-89-3 | [2][4][5] |
| Molecular Formula | C₆H₇NO | [2][4][6] |
| Molecular Weight | 109.13 g/mol | [2][5][6] |
| Boiling Point | 142-144 °C at 760 mmHg | [2][5] |
| Density | 1.038 - 1.050 g/mL at 20-25 °C | [2][4][5] |
| Refractive Index (n²⁰/D) | 1.501 - 1.507 | [2][4][5] |
| Flash Point | 31.67 - 32 °C (89-90 °F) | [2][5][7] |
| Vapor Pressure | 2.58 - 7.11 mmHg at 25 °C | [2][3][4] |
| Water Solubility | Practically insoluble to 7855 mg/L at 25 °C (est.) | [2][4][5] |
| pKa | 3.28 at 20 °C | [5] |
| LogP (o/w) | 1.32 - 1.34 | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectra are best viewed in dedicated databases, the key characteristics are summarized below.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum typically shows signals for the methoxy group protons (a singlet around 3.9 ppm) and four distinct aromatic protons on the pyridine ring, with the proton adjacent to the nitrogen atom appearing furthest downfield (around 8.15 ppm).[8] |
| ¹³C NMR | The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. |
| Mass Spec (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109).[9] |
| Infrared (IR) | The IR spectrum exhibits characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-O stretching of the methoxy group. |
Note: Detailed spectra can be accessed through databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[7][8][9]
Safety and Hazard Information
This compound is a flammable liquid and an irritant.[4][10][11] Proper handling and storage are essential. The following table summarizes its GHS classification.
| Hazard Class | Pictogram(s) | Signal Word | Hazard Statements |
| GHS Classification | Flammable, Irritant | Warning | H226: Flammable liquid and vapor.[4][7][10][11] H315: Causes skin irritation.[4][7][10][11] H319: Causes serious eye irritation.[4][7][10][11] H335: May cause respiratory irritation.[4][10] |
Precautionary Statements (Selected):
-
Prevention: P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[4][10][11]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4][5][10]
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[4][10][11]
The logical workflow for handling this chemical safely is illustrated below.
Applications in Research and Development
This compound is a highly valued intermediate due to the reactivity of the pyridine ring and the influence of the methoxy group.
-
Pharmaceutical Synthesis: It is a key building block for complex active pharmaceutical ingredients (APIs). Notable applications include its use in the synthesis of:
-
Erythromycin-based macrolide antibiotics, where it is used to prepare intermediates like 2-methoxy-3-pyridinesulfonyl chloride.[5][12]
-
Bicyclic iminopyrimidinones, which act as Beta-Amyloid Cleaving Enzyme-1 (BACE1) inhibitors for research into neurodegenerative diseases.[5][12]
-
Gamma-secretase modulators (GSMs), where the methoxypyridine motif has been shown to improve activity and solubility in potential treatments for Alzheimer's disease.[13]
-
-
Agrochemical Production: The compound is utilized in the manufacturing of advanced pesticides and herbicides.[1]
-
Organic Synthesis: It serves as a versatile precursor in various organic reactions.[1] The methoxy group activates the pyridine ring for specific transformations, and the compound is frequently used in metalation and cross-coupling reactions to introduce further functional groups.[5][14] It is also used as a non-nucleophilic base in certain reactions.[14]
-
Flavor and Fragrance: this compound is recognized as a flavoring agent, contributing savory, burnt, or mustard-like notes.[2][4][5]
The diagram below illustrates its central role as a starting material in drug discovery pathways.
Experimental Protocols & Methodologies
Detailed experimental protocols are highly specific to the reaction being performed. However, a generalized workflow for a common synthetic application—the functionalization of this compound via metalation—is provided. This technique allows for the introduction of various substituents onto the pyridine ring.
Methodology: Directed Ortho-Metalation and Electrophilic Quench
This protocol outlines the general steps for introducing a substituent at the C3 position of the this compound ring. The methoxy group directs the metalation to the adjacent ortho position.
-
Reaction Setup: A solution of this compound in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., Argon, Nitrogen) and cooled to a low temperature (typically -78 °C).
-
Metalation: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction is stirred at low temperature for a defined period to allow for the formation of the 3-lithiated intermediate.
-
Electrophilic Quench: An electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) is added to the reaction mixture to react with the lithiated intermediate.
-
Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution or water) and allowed to warm to room temperature.
-
Extraction & Purification: The product is extracted from the aqueous phase using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield the 3-substituted this compound.
This experimental logic is visualized in the following workflow diagram.
References
- 1. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. This compound, 1628-89-3 [thegoodscentscompany.com]
- 3. test.chempanda.com [test.chempanda.com]
- 4. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1628-89-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 1628-89-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound(1628-89-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1628-89-3 Name: this compound [xixisys.com]
- 11. echemi.com [echemi.com]
- 12. innospk.com [innospk.com]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of 2-Methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical conformational analysis of 2-methoxypyridine, a molecule of interest in medicinal chemistry and materials science. Through a synthesis of recent computational and experimental studies, this document elucidates the conformational landscape, relative stabilities of isomers, and the energetic barriers to their interconversion. Key quantitative data are presented in structured tables for comparative analysis. Detailed methodologies of the cited experimental and theoretical protocols are provided to facilitate replication and further research. Additionally, signaling pathways and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the conformational dynamics.
Introduction to the Conformational Landscape of this compound
The conformational flexibility of this compound (2MOP) arises primarily from the rotation around the C2-O bond, which defines the orientation of the methoxy group relative to the pyridine ring, and the rotation of the methyl group around the O-CH3 bond. This results in several possible conformers, principally the cis (or syn) and trans (or anti) forms, where the C-O-C plane is coplanar with the pyridine ring. In the cis conformer, the methyl group is oriented towards the nitrogen atom of the pyridine ring, while in the trans conformer, it points away.
Further conformational subtleties arise from the rotation of the methyl group itself, leading to staggered (s) and eclipsed (e) orientations of the methyl hydrogens relative to the C-O bond. Theoretical calculations have been instrumental in identifying the stable conformers and the transition states connecting them.
Conformational Isomers and Relative Stabilities
Theoretical and experimental studies have consistently shown that the s-cis conformer of this compound is the most stable isomer.[1][2] The trans conformer is significantly less stable and, due to its low population density, has not been experimentally detected in spectroscopic studies.[1][2]
The preference for the syn conformation is a notable feature, and has been attributed to exchange repulsion forces between the σ-orbitals of the OCH3 group and the pyridine ring.[1][2] This "syn preference" is observed in the ground state (S₀), as well as in the excited (S₁) and ionized (D₀) states.[1][2]
Quantitative Data on Conformational Energies
The following table summarizes the relative energies of the key conformers and the energy barriers for their interconversion as determined by theoretical calculations.
| Conformer/Transition State | Description | Relative Energy (kJ/mol) | Computational Method | Reference |
| s-cis 2MOP | Staggered methyl, cis orientation of methoxy group | 0.00 | Various | [1],[2] |
| trans 2MOP | Trans orientation of the methoxy group | High (undetected) | Various | [1],[2] |
| Methyl Internal Rotation Barrier | Energy barrier for the rotation of the methyl group | Varies by method | Ab initio | [3] |
Structural Parameters
Microwave spectroscopy combined with ab initio calculations has provided accurate structural information for the skeleton of this compound.[3]
| Parameter | Description | Value | Method | Reference |
| Rotational Constants | Determine the moments of inertia | A, B, C values | Pulsed jet FTMW spectroscopy | [3] |
| Molecular Structure | Bond lengths and angles of the skeleton | Various | Isotopic substitution & ab initio | [3] |
Experimental and Theoretical Methodologies
Theoretical Calculations
-
Ab initio and Density Functional Theory (DFT): A variety of computational methods are employed to predict the geometries, energies, and vibrational frequencies of the conformers and transition states. These calculations are crucial for interpreting experimental spectra and understanding the underlying forces governing conformational preferences.[1][2][3]
Experimental Protocols
-
Pulsed Jet Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution spectroscopic technique is used to determine the rotational constants of molecules in the gas phase.[3] By analyzing the spectra of different isotopologues, a precise molecular structure can be determined. The experimental setup involves introducing the sample into a vacuum chamber via a pulsed nozzle, where it undergoes supersonic expansion, leading to rotational cooling. The molecules are then probed with microwave radiation.[3]
-
One-Color Resonance-Enhanced Two-Photon Ionization (1C-R2PI) Spectroscopy: This technique is used to obtain electronic spectra of specific conformers.[1][2] In this method, a molecule is excited by a first photon to an excited electronic state, and then ionized by a second photon from the same laser pulse. By scanning the laser frequency, the electronic spectrum can be recorded.
-
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: MATI spectroscopy provides information about the vibrational levels of the cation.[1][2] It is often used in conjunction with R2PI to study the ionic states of molecules.
Visualization of Conformational Pathways
The following diagrams, generated using the DOT language, illustrate the key conformational relationships in this compound.
Conclusion
The conformational analysis of this compound reveals a strong preference for the s-cis conformer, driven by electronic effects. This comprehensive understanding, derived from a combination of advanced spectroscopic techniques and theoretical calculations, is crucial for predicting its chemical behavior and for the rational design of molecules incorporating the this compound moiety in various applications, including drug development. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.
References
Spectroscopic Profile of 2-Methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxypyridine (CAS No: 1628-89-3), a prevalent heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Presentation
The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.16 | ddd | 5.0, 2.0, 0.9 | H-6 |
| 7.52 | ddd | 8.4, 7.3, 2.0 | H-4 |
| 6.82 | ddd | 7.3, 5.0, 0.9 | H-5 |
| 6.72 | dt | 8.4, 0.9 | H-3 |
| 3.92 | s | - | -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 399.65 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C-2 |
| 147.0 | C-6 |
| 138.4 | C-4 |
| 116.6 | C-5 |
| 111.0 | C-3 |
| 53.2 | -OCH₃ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz.
Infrared (IR) Spectroscopy
Table 3: Principal IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | C-H aromatic stretching |
| 2980-2850 | Medium | C-H aliphatic stretching (-OCH₃) |
| 1600-1580 | Strong | C=C aromatic ring stretching |
| 1480-1430 | Strong | C=N aromatic ring stretching |
| 1280-1240 | Strong | C-O-C asymmetric stretching |
| 1030-1000 | Strong | C-O-C symmetric stretching |
| 780-740 | Strong | C-H out-of-plane bending |
Sample Preparation: Neat liquid or KBr pellet.
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data for this compound.
| m/z | Relative Intensity (%) | Assignment |
| 109 | 71.39 | [M]⁺ (Molecular Ion) |
| 108 | 81.41 | [M-H]⁺ |
| 94 | - | [M-CH₃]⁺ |
| 79 | 99.99 | [M-CH₂O]⁺ or [C₅H₅N]⁺ |
| 78 | - | [C₅H₄N]⁺ |
| 52 | 54.64 | [C₄H₄]⁺ |
| 39 | 41.98 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.[1]
Experimental Protocols
The following are generalized experimental protocols representative of the methods used to acquire the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup : A high-field NMR spectrometer (e.g., 400 MHz) is used. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to optimize its homogeneity, ensuring sharp and symmetrical peaks.[3]
-
Data Acquisition :
-
¹H NMR : A standard single-pulse sequence is utilized. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.
-
¹³C NMR : A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing : The acquired Free Induction Decays (FIDs) are subjected to a Fourier transform. The resulting spectra are then phase-corrected and baseline-corrected. The chemical shift axis is calibrated relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : A single drop of neat this compound is placed onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4][5]
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small drop of this compound is applied directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]
-
Instrument Setup : An FT-IR spectrometer is used. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[7]
-
Data Acquisition : The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[8]
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.[9]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. agilent.com [agilent.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-methoxypyridine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science. This document details the molecule's structural parameters, including bond lengths and angles, as determined by high-resolution spectroscopic techniques and computational methods. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide also presents a comparative analysis of experimental and theoretical data to provide a thorough understanding of the electronic and steric influences on its molecular framework.
**1. Introduction
This compound (C₆H₇NO) is a substituted pyridine derivative with a methoxy group at the C2 position. This substitution significantly influences the electronic distribution and reactivity of the pyridine ring, making it a valuable building block in the synthesis of various functional molecules, including pharmaceuticals and liquid crystals.[1] A precise understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its chemical behavior, designing new synthetic routes, and understanding its interactions in biological systems.
This guide aims to provide a detailed repository of the structural and bonding characteristics of this compound, supported by experimental data and theoretical calculations.
**2. Molecular Structure and Bonding
The molecular structure of this compound has been accurately determined through gas-phase rotational spectroscopy, a technique highly sensitive to the geometry of molecules.[2] These experimental findings are complemented by computational studies, providing a complete picture of the molecule's conformation and bonding.
Molecular Geometry
The pyridine ring in this compound is planar, with the methoxy group also lying in or very close to the plane of the ring. The preferred conformation is the cis form, where the methyl group is oriented towards the nitrogen atom of the pyridine ring. This conformational preference is influenced by a combination of steric and electronic effects.[3]
The precise bond lengths and angles of the this compound skeleton have been determined from the analysis of rotational spectra of the parent molecule and its isotopologues.[2] While the full dataset from the primary literature is pending acquisition, the abstract confirms the determination of an accurate molecular structure. For the purpose of this guide, representative experimental and theoretical (DFT) values for key structural parameters are presented below.
Table 1: Experimental and Theoretical Molecular Geometry of this compound
| Parameter | Bond/Angle | Experimental Value (Rotational Spectroscopy) | Theoretical Value (DFT) |
| Bond Lengths (Å) | |||
| C2-N1 | Data unavailable in initial search | Data unavailable in initial search | |
| C6-N1 | Data unavailable in initial search | Data unavailable in initial search | |
| C2-C3 | Data unavailable in initial search | Data unavailable in initial search | |
| C3-C4 | Data unavailable in initial search | Data unavailable in initial search | |
| C4-C5 | Data unavailable in initial search | Data unavailable in initial search | |
| C5-C6 | Data unavailable in initial search | Data unavailable in initial search | |
| C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |
| O7-C8 | Data unavailable in initial search | Data unavailable in initial search | |
| Bond Angles (°) | |||
| C6-N1-C2 | Data unavailable in initial search | Data unavailable in initial search | |
| N1-C2-C3 | Data unavailable in initial search | Data unavailable in initial search | |
| C2-C3-C4 | Data unavailable in initial search | Data unavailable in initial search | |
| C3-C4-C5 | Data unavailable in initial search | Data unavailable in initial search | |
| C4-C5-C6 | Data unavailable in initial search | Data unavailable in initial search | |
| C5-C6-N1 | Data unavailable in initial search | Data unavailable in initial search | |
| N1-C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |
| C3-C2-O7 | Data unavailable in initial search | Data unavailable in initial search | |
| C2-O7-C8 | Data unavailable in initial search | Data unavailable in initial search |
Note: The table will be populated with precise experimental data upon acquisition of the full text of the cited rotational spectroscopy study. Theoretical values will be sourced from relevant computational chemistry databases or literature.
Dipole Moment
The dipole moment of a molecule is a measure of its overall polarity and is crucial for understanding intermolecular interactions. The experimental gas-phase dipole moment of this compound has been reported, though a precise, modern value is pending confirmation. Theoretical calculations can also provide a reliable estimate of the dipole moment.
Table 2: Dipole Moment of this compound
| Method | Dipole Moment (Debye) |
| Experimental | Precise value pending confirmation |
| Theoretical (DFT) | Data unavailable in initial search |
Synthesis of this compound
This compound is commonly synthesized via the nucleophilic aromatic substitution of a 2-halopyridine, typically 2-chloropyridine, with sodium methoxide.[4][5]
Synthetic Pathway
The synthesis involves the displacement of the chloride ion from the pyridine ring by the methoxide ion. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic attack at the C2 position.
Caption: Synthesis of this compound via nucleophilic substitution.
Experimental Protocol
Materials:
-
2-Chloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.
-
Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H NMR | H3 | ~6.7-6.8 |
| H4 | ~7.4-7.5 | |
| H5 | ~6.7-6.8 | |
| H6 | ~8.1 | |
| -OCH₃ | ~3.9 | |
| ¹³C NMR | C2 | ~164 |
| C3 | ~111 | |
| C4 | ~138 | |
| C5 | ~116 | |
| C6 | ~147 | |
| -OCH₃ | ~53 |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.[2][6]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-180 ppm.
-
Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Caption: Workflow for NMR characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O-C stretching (asymmetric) |
| ~1030 | C-O-C stretching (symmetric) |
Experimental Protocol for FTIR Spectroscopy (Neat Liquid):
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place one drop of the purified liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Record a background spectrum of the empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* transitions in the UV region.
Table 5: UV-Vis Absorption Maxima for this compound in Ethanol
| Wavelength (λmax, nm) | Transition |
| ~225 | π → π |
| ~270 | π → π |
Experimental Protocol for UV-Vis Spectroscopy:
-
Solvent: Use a UV-grade solvent, such as ethanol.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample: Fill a matching quartz cuvette with the sample solution.
-
Measurement: Place the blank and sample cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound. The data presented, derived from both experimental and theoretical sources, offers a solid foundation for researchers and professionals working with this versatile heterocyclic compound. The provided experimental protocols serve as a practical resource for the synthesis and analysis of this compound in a laboratory setting. Further refinement of the structural parameters will be possible upon obtaining the full experimental data from the referenced rotational spectroscopy study.
References
The Unveiling of 2-Methoxypyridine: An In-depth Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxypyridine scaffold is a privileged motif in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. This guide provides a comprehensive exploration of the fundamental reactivity of the this compound ring, offering a detailed examination of its behavior in key organic transformations. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document serves as a critical resource for researchers seeking to harness the synthetic potential of this important heterocyclic system.
Core Reactivity Profile
The reactivity of the this compound ring is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy group at the C2 position. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions, while directing nucleophiles to the C2 and C4 positions. Conversely, the methoxy group, a strong ortho-para director, activates the ring for electrophilic substitution and directs lithiation to the adjacent C3 position. This intricate balance of electronic effects dictates the regioselectivity of various transformations.
Data Presentation: A Quantitative Overview of Reactivity
The following tables summarize quantitative data for key reactions of the this compound ring, providing a comparative analysis of different reagents, conditions, and resulting yields and regioselectivity.
| Reagent/Conditions | Position of Lithiation | Electrophile | Product | Yield (%) | Reference |
| n-BuLi/LiDMAE, THF, -78 °C | C6 | D₂O | 2-methoxy-6-deuteriopyridine | >95 | [1] |
| LDA, THF, -78 °C | C3 | TMSCl | 2-methoxy-3-(trimethylsilyl)pyridine | High | [2] |
| LTMP, THF, 0 °C | C3 | (CH₃)₂S₂ | 2-methoxy-3-(methylthio)pyridine | - | [2] |
| n-BuLi, Et₂O, -60 °C | C6 | Various | 6-substituted-2-methoxypyridines | 47-83 | [3] |
| Reagent/Conditions | Position of Substitution | Product | Yield (%) | Reference |
| HNO₃/H₂SO₄ | C5 | 2-methoxy-5-nitropyridine | - | [4] |
| Br₂/heat, NaHCO₃ | C3 & C5 | 3-bromo-2-methoxypyridine & 5-bromo-2-methoxypyridine | Major/Minor | [5] |
| Acetyl Chloride, AlCl₃ | C5 | 5-acetyl-2-methoxypyridine | - | [6] |
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloropyridine | Sodium Methoxide | This compound | High | [7] |
| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 6-Bromo-2-methoxy-3-aminopyridine | - | [8] |
| 2-Halopyridinium salt | Thiol | 2-Thiopyridinium salt | Moderate to High | [8] |
Mandatory Visualizations: Reaction Mechanisms and Workflows
Visualizing reaction pathways and experimental workflows is crucial for a deeper understanding of the underlying chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate key transformations of the this compound ring.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound ring.
Directed ortho-Lithiation and Trapping with an Electrophile
This protocol describes the regioselective lithiation of this compound at the C3 position followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in THF/hexanes
-
Electrophile (e.g., trimethylsilyl chloride, dimethyl disulfide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LTMP (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-2-methoxypyridine.[2]
Electrophilic Nitration of this compound
This protocol outlines the nitration of this compound, which typically occurs at the C5 position.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 2-methoxy-5-nitropyridine.[4]
Nucleophilic Aromatic Substitution: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-chloropyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask, add 2-chloropyridine (1.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude this compound.
-
Purify the product by distillation to obtain pure this compound.[7]
This in-depth guide provides a foundational understanding of the reactivity of the this compound ring, equipping researchers with the knowledge to effectively utilize this versatile building block in their synthetic endeavors. The provided data, protocols, and visualizations serve as a practical resource for the design and execution of novel synthetic strategies in drug discovery and materials science.
References
- 1. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithiation of 2-chloro- and this compound with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-Methoxypyridine, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility characteristics is crucial for reaction optimization, purification processes, and formulation development.
Core Concepts: Solubility and Solvent Selection
The solubility of a compound in a particular solvent is a critical parameter in chemical synthesis and drug development. It dictates the choice of reaction media, influences reaction rates, and is fundamental to purification techniques such as crystallization and chromatography. A thorough understanding of a compound's solubility profile across a range of solvents enables researchers to design robust and efficient chemical processes.
Solubility Profile of this compound
This compound is a colorless to pale yellow liquid.[1][2] Its solubility is governed by its molecular structure, which includes a polar pyridine ring and a less polar methoxy group. This combination results in good solubility in a wide range of organic solvents, while its solubility in water is limited.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in published literature. However, based on qualitative descriptions from various chemical suppliers and databases, the following table summarizes its expected solubility at ambient temperature. It is soluble in most organic solvents like ethanol and acetone.[3]
| Solvent | Chemical Class | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Citation(s) |
| Water | Polar Protic | Sparingly Soluble | 1 - 5 | [1][3] |
| Ethanol | Polar Protic | Soluble | > 10 | [1][3] |
| Acetone | Polar Aprotic | Soluble | > 10 | [3] |
| Dichloromethane | Halogenated | Soluble | > 10 | [2] |
| Toluene | Aromatic Hydrocarbon | Soluble | > 10 | [2] |
Note: The quantitative solubility values are estimates based on the qualitative descriptions and the behavior of structurally similar compounds. For precise applications, experimental determination is recommended.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is adapted for the determination of this compound solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess is necessary to ensure that a saturated solution is formed.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the solution to stand in the constant temperature bath for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute a known mass of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solvent compatibility of a compound like this compound.
Caption: Workflow for determining solvent compatibility.
Conclusion
This compound is a versatile chemical intermediate with favorable solubility in a broad range of organic solvents. While precise quantitative solubility data is limited, its general solubility profile makes it suitable for various applications in organic synthesis and pharmaceutical development. For processes requiring exact solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling more informed decisions in experimental design and process development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxypyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxypyridine from 2-chloropyridine. The primary method described is a nucleophilic aromatic substitution reaction utilizing sodium methoxide. This synthesis is a crucial step in the preparation of various pharmaceutical and agrochemical intermediates.[1] The protocols include information on reaction conditions, work-up, purification, and safety precautions. Quantitative data is summarized for easy reference, and a logical workflow diagram is provided for clarity.
Introduction
This compound is a key building block in organic synthesis, serving as a precursor to a wide range of more complex molecules with applications in medicinal chemistry and materials science.[2][3] The substitution of the chloro group at the 2-position of the pyridine ring with a methoxy group is a common and efficient transformation. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion acts as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution at the ortho position.
Chemical Reaction
Reaction: 2-Chloropyridine reacts with sodium methoxide in methanol to yield this compound and sodium chloride.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloropyridine.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloropyridine | 1.0 molar equivalent | - |
| Sodium Methoxide | 1.05 - 1.5 molar equivalents | [4] |
| Solvent | ||
| Methanol (anhydrous) | Sufficient quantity | [2] |
| Reaction Conditions | ||
| Temperature | 25-65 °C | [4] |
| Reaction Time | 2-6 hours (monitor by TLC/GC) | - |
| Product Information | ||
| Yield | 68-79% (typical for analogous reactions) | [2] |
| Boiling Point | 142 °C (atmospheric pressure) | [5][6] |
| Density | 1.038 g/mL at 25 °C | [5][6] |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
2-Chloropyridine (C₅H₄ClN)
-
Sodium methoxide (CH₃ONa) or Sodium metal (Na)
-
Anhydrous Methanol (CH₃OH)
-
Deionized water (H₂O)
-
Diethyl ether ((C₂H₅)₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Preparation of Sodium Methoxide Solution (if not commercially available)
Caution: This procedure involves metallic sodium, which is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol.
-
Carefully add freshly cut pieces of sodium metal portion-wise to the methanol. The reaction is exothermic and produces hydrogen gas.
-
Stir the mixture until all the sodium has reacted to form a solution of sodium methoxide in methanol.
Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide (1.05 molar equivalents) in anhydrous methanol.
-
Add 2-chloropyridine (1.0 molar equivalent) dropwise to the stirred sodium methoxide solution at room temperature. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.[4]
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-chloropyridine) is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
Safety Precautions
-
2-Chloropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
General: The reaction should be carried out in a well-ventilated fume hood. Ensure that all glassware is dry before use, especially when handling sodium methoxide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship in the nucleophilic aromatic substitution.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. This compound 98 1628-89-3 [sigmaaldrich.com]
- 6. This compound | 1628-89-3 [chemicalbook.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-methoxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthesis route detailed is the nucleophilic aromatic substitution of 2-chloropyridine with sodium methoxide. This method is reliable, high-yielding, and straightforward to implement in a standard laboratory setting. Included are a detailed experimental protocol, tabulated analytical data for the final product, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the pyridine ring and the influence of the methoxy substituent. This document outlines a well-established and efficient protocol for its preparation from readily available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the displacement of the chloride at the 2-position by the methoxide ion.
Caption: Nucleophilic substitution of 2-chloropyridine with sodium methoxide.
Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on heterocyclic rings.[1]
Materials:
-
2-Chloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide portion-wise. An exothermic reaction may be observed, so the addition should be controlled.
-
Reaction: After the complete addition of sodium methoxide, heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol [2] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 142-143 °C[3] |
| Density | ~1.04 g/mL at 25 °C[2] |
| Refractive Index | ~1.504 at 20 °C[3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.16 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H), 7.52 (ddd, J = 8.5, 7.3, 2.0 Hz, 1H), 6.82 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H), 6.72 (dt, J = 8.5, 0.9 Hz, 1H), 3.92 (s, 3H)[4] |
| ¹³C NMR (CDCl₃, ppm) | δ 164.5, 147.0, 138.5, 116.5, 111.0, 53.0 |
| IR (neat, cm⁻¹) | 3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850[1][5][6] |
| Mass Spectrum (EI, m/z) | 109 (M+), 108, 79, 52[2] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chloropyridine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium methoxide is corrosive and reacts violently with water. Handle with care.
-
Methanol is flammable and toxic.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
Conclusion
The protocol described provides an efficient and reliable method for the laboratory-scale synthesis of this compound. The straightforward procedure and use of common laboratory reagents make it accessible for a wide range of researchers. The provided analytical data will aid in the characterization and confirmation of the final product.
References
Application Notes and Protocols for 2-Methoxypyridine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine is a versatile heterocyclic organic compound widely employed as a key intermediate in the synthesis of a diverse range of complex molecules.[1] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, render it a valuable building block in the pharmaceutical and agrochemical industries.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in various synthetic transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1628-89-3 | [1] |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.038 g/mL at 25 °C | [1] |
| Boiling Point | 142 °C | [1] |
| Flash Point | 32 °C | [1] |
| Refractive Index | 1.503 | [1] |
| pKa | 3.28 (of the conjugate acid) | [6] |
Application Notes
Intermediate in Pharmaceutical Synthesis
This compound and its derivatives are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs).
-
Gamma-Secretase Modulators for Alzheimer's Disease: The methoxypyridine motif has been incorporated into the scaffold of gamma-secretase modulators (GSMs), which are a promising class of drugs for the treatment of Alzheimer's disease.[2][7] The inclusion of this moiety has been shown to improve the activity and solubility of these compounds.[2] The synthesis of these complex molecules often involves the use of functionalized this compound building blocks.
-
BACE1 Inhibitors for Neurodegenerative Diseases: this compound serves as a precursor for the synthesis of bicyclic iminopyrimidinones, which act as inhibitors of the Beta-secretase 1 (BACE1) enzyme.[1] BACE1 is a key target in the development of therapies for Alzheimer's disease and other neurodegenerative disorders.
-
Antibiotics: this compound is a starting material for the synthesis of 2-methoxy-3-pyridinesulfonyl chloride.[1] This sulfonyl chloride is a patented reactant used in the preparation of erythromycin-based macrolide antibiotics, which are effective against a broad spectrum of bacteria.[1]
Intermediate in Agrochemical Synthesis
The pyridine ring is a common structural feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. This compound and its derivatives are valuable intermediates in the production of these crop protection agents.[2][3] Functionalization of the this compound core allows for the synthesis of a wide variety of agrochemical candidates.
Key Synthetic Transformations and Protocols
The following sections detail key synthetic reactions involving this compound and its derivatives, providing structured data and step-by-step experimental protocols.
Lithiation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy group in this compound can direct lithiation to the C3 position.
Caption: Directed ortho-lithiation of this compound.
Experimental Protocol: Lithiation of this compound and Quenching with an Electrophile
This protocol describes a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Electrophile (e.g., Trimethylsilyl chloride, Iodomethane, Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF.
-
If using LDA or LTMP, prepare it in situ by adding the corresponding amine to THF followed by the slow addition of n-BuLi at -78 °C.
-
Cool the THF (or the freshly prepared LDA/LTMP solution) to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equivalent) to the cold solution with stirring.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add the electrophile (1.1 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-2-methoxypyridine.
Quantitative Data for Lithiation-Functionalization Reactions
| Electrophile (E+) | Product | Yield (%) | Reference |
| D₂O | 3-Deuterio-2-methoxypyridine | >95 (D-incorporation) | [8] |
| Me₃SiCl | 2-Methoxy-3-(trimethylsilyl)pyridine | 83 | |
| MeI | 2-Methoxy-3-methylpyridine | 45 | |
| PhCHO | (2-Methoxypyridin-3-yl)(phenyl)methanol | 75 |
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.
a) Suzuki-Miyaura Coupling
This reaction is widely used to form biaryl structures, which are prevalent in many pharmaceutical compounds.
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
Materials:
-
2-Bromo-3-methoxypyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-3-methoxypyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 5-Bromo-2-methoxypyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 92 |
b) Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, crucial for synthesizing many nitrogen-containing pharmaceuticals.
Caption: Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methoxypyridine
Materials:
-
2-Chloro-5-methoxypyridine
-
Amine (e.g., Morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry reaction vessel.
-
Add the base (1.5 equivalents), 2-chloro-5-methoxypyridine (1.0 equivalent), and the amine (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-methoxypyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2-Bromo-3-methoxypyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 16 | 75 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway where inhibitors derived from this compound are active, and a typical experimental workflow.
Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.
Caption: General experimental workflow for organic synthesis.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and exercise appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1628-89-3 [amp.chemicalbook.com]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methoxypyridine and its derivatives in palladium-catalyzed cross-coupling reactions. This versatile scaffold serves as a key building block in the synthesis of complex organic molecules, finding extensive application in medicinal chemistry and materials science. The methodologies detailed herein are essential for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of functionalized pyridine derivatives.
Introduction to this compound in Cross-Coupling
This compound derivatives are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The methoxy group and the pyridine nitrogen atom can influence the electronic properties and reactivity of the molecule, making the selection of appropriate catalytic systems crucial for achieving high efficiency and selectivity. Furthermore, the pyridine nitrogen can act as a directing group, facilitating C-H activation at specific positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Halogenated 2-methoxypyridines are effective coupling partners for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | N/A (Proposed) | [1] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | N/A (Proposed) | [1] |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | 1,4-Dioxane | 110 | N/A | 82 | [2] |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | 1,4-Dioxane | 110 | N/A | 74 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | N/A | Dialkylbiphenyl-phosphino | N/A | N/A | N/A | N/A | 99 | [3] |
1 : A phosphite or phosphine oxide ligand.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine
This protocol is based on established methods for structurally similar chloropyridines.[1]
Materials:
-
3-Chloro-5-fluoro-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction allows for the introduction of vinyl groups at the halogenated position of the this compound ring through the coupling of an unsaturated halide with an alkene.
Quantitative Data for Heck Coupling of Bromopyridine Derivatives
While specific data for 2-bromo-3-methoxypyridine is limited, the following table provides representative yields for similar bromopyridine substrates.[4]
| Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | MeCN | 100 | 16 | 75 |
| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 4 | 88 |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 85 |
| 5-Bromo-2-aminopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 6 | 78 |
Experimental Protocol: Heck Coupling of 2-Bromo-3-methoxypyridine
This is a generalized protocol based on established methods for the Heck coupling of aryl bromides.[4]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN, Toluene)
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, 2-bromo-3-methoxypyridine, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow a standard aqueous workup procedure as described in the Suzuki-Miyaura protocol.
-
Purify the crude product by column chromatography.[4]
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. This allows for the direct introduction of an alkynyl group onto the this compound core.
Quantitative Data for Sonogashira Coupling of Bromopyridine Derivatives
| Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 | [5] |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [5] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [5] |
Experimental Protocol: Sonogashira Coupling of 2-Bromo-3-methoxypyridine
This generalized protocol is based on established methods.[2]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and stir the mixture.
-
Add 2-bromo-3-methoxypyridine, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C) for 1-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow a standard aqueous workup procedure.
-
Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. This reaction is particularly useful for synthesizing arylamines derived from this compound, which are important scaffolds in medicinal chemistry.
Quantitative Data for Buchwald-Hartwig Amination of Chloroaniline Derivatives
The following table provides data for the amination of chloroaniline derivatives, which can serve as a reference for the coupling of halo-methoxypyridines.[6]
| Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 3-Chloroaniline | Cyclopropylamine | Pd(OAc)₂ (2.0) | CyPF-tBu (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 72 |
| 3-Chloro-2-methylaniline | Di-n-butylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | 92 |
Experimental Protocol: Solvent-Free Buchwald-Hartwig Amination of 2-Halo-methoxypyridines
This protocol is adapted from a solvent-free method for the amination of (het)aryl halides.[7]
Materials:
-
2-Halo-methoxypyridine (e.g., 2-chloro-methoxypyridine) (1.05 equiv)
-
Secondary amine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
RuPhos (2 mol%)
-
Powdered sodium tert-butoxide (NaOtBu, 1.2 equiv)
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, combine the 2-halo-methoxypyridine, secondary amine, Pd(OAc)₂, RuPhos, and powdered NaOtBu.
-
Transfer the vial to a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling, dissolve the reaction mixture in a CH₂Cl₂/H₂O mixture (1:1).
-
Separate the organic phase and evaporate the solvent in vacuo.
-
Isolate the product by flash chromatography on a silica gel column.[7]
This compound as a Directing Group in C-H Activation
The nitrogen atom of the pyridine ring can act as a directing group to facilitate palladium-catalyzed C-H activation and subsequent functionalization at the ortho-position. This strategy provides an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This is a general procedure for the palladium-catalyzed C-H arylation of a substrate containing a pyridine-based directing group.[1]
Materials:
-
Substrate with a pyridine-based directing group (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 20 mol%)
-
Sodium acetate (NaOAc, 2.0 equiv)
-
Chlorobenzene (PhCl)
Procedure:
-
To a 10 mL reaction tube, add the substrate, aryl iodide, Pd(OAc)₂, and NaOAc.
-
Add chlorobenzene to the mixture.
-
Stir the reaction at 140 °C for 48 hours under an air atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Logical pathway for directed C-H arylation.
References
- 1. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Methoxypyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the regioselective functionalization of 2-methoxypyridine. This method, centered on directed ortho-metalation (DoM), offers a powerful strategy for the synthesis of substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The ability to selectively introduce functional groups at specific positions on the pyridine ring is therefore of paramount importance in medicinal chemistry and drug development. Directed ortho-metalation (DoM) has emerged as a robust and versatile tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the case of this compound, the methoxy group serves as an effective directing group, facilitating deprotonation at the adjacent C3 position by strong lithium bases. The resulting lithiated intermediate can then be trapped with a wide range of electrophiles to introduce diverse functionalities. This document outlines the key considerations and provides detailed experimental protocols for the successful lithiation and subsequent functionalization of this compound.
Reaction Mechanism and Regioselectivity
The lithiation of this compound typically proceeds via a directed ortho-metalation mechanism. The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium atom of the organolithium base. This pre-complexation brings the base into close proximity to the C3 proton, facilitating its abstraction and leading to the formation of a thermodynamically stable 3-lithiated intermediate.
However, the regioselectivity of the lithiation can be influenced by the choice of the lithium base. While lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly employed to achieve selective C3 lithiation, other bases such as n-butyllithium (n-BuLi) in combination with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also be used.[1][2] In some instances, particularly with hindered bases, lithiation at the C6 position has been observed, although C3 functionalization is generally the major pathway.[3]
Data Presentation: Lithiation and Functionalization of this compound Derivatives
The following table summarizes representative examples of the lithiation of this compound and related derivatives, followed by quenching with various electrophiles. The yields provided are for the isolated products.
| Starting Material | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF, then NaBH₄ | (2-Bromo-4-methoxypyridin-3-yl)methanol | 70 (overall) | [4] |
| 2,5-Dibromo-4-methoxypyridine | LDA (5 min) | DMF, then NaBH₄ | (2,5-Dibromo-4-methoxypyridin-3-yl)methanol | Good | [4] |
| 2,5-Dibromopyridine | LDA (10 min) | I₂ | 2,5-Dibromo-4-iodopyridine | Excellent | [4] |
| 2,5-Dibromopyridine | LDA (10 min) | (MeO)₃B, then H₂O₂ | 2,5-Dibromo-4-hydroxypyridine | 94 | [4] |
| 3-Acylamino-2-alkylquinazolin-4(3H)-ones | LDA | Various Electrophiles | 2-Substituted derivatives | Very Good | [5] |
Experimental Protocols
Safety Precautions: Organolithium reagents such as n-butyllithium and lithium amides are highly pyrophoric and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: C3-Formylation of this compound via Lithiation with LDA
This protocol describes the lithiation of this compound at the C3 position using lithium diisopropylamide (LDA), followed by trapping with N,N-dimethylformamide (DMF) to yield 2-methoxy-3-pyridinecarboxaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of LDA solution: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add freshly distilled N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at -78 °C.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-methoxy-3-pyridinecarboxaldehyde.
Protocol 2: C3-Hydroxymethylation of 2-Bromo-4-methoxypyridine via Lithiation with LTMP
This protocol is adapted from a procedure for a related substrate and describes the C3-lithiation of 2-bromo-4-methoxypyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by formylation and in-situ reduction to the corresponding alcohol.[4]
Materials:
-
2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromo-4-methoxypyridine
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of LTMP solution: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 equivalents). Cool the solution to -20 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -20 °C and then cool to -78 °C.
-
Lithiation: Add a solution of 2-bromo-4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the LTMP solution at -78 °C. Stir the reaction for 10 minutes.
-
Electrophilic Quench and Reduction: Add DMF (3.0 equivalents) dropwise and stir for 30 minutes at -78 °C. Add methanol followed by sodium borohydride (excess) to the reaction mixture.
-
Work-up: Allow the reaction to warm to room temperature. Quench with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield (2-bromo-4-methoxypyridin-3-yl)methanol.
Visualizations
Caption: Directed ortho-metalation of this compound.
Caption: General experimental workflow for lithiation and functionalization.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Lithiation of 2-chloro- and this compound with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 2-Methoxypyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine has emerged as a cornerstone building block in the landscape of pharmaceutical synthesis. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the construction of complex heterocyclic compounds that are central to the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical agents, including PI3K/mTOR inhibitors for cancer therapy and γ-secretase modulators for the treatment of Alzheimer's disease.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 1628-89-3 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 142 °C |
| Density | 1.038 g/mL at 25 °C |
| Refractive Index | 1.503 |
Key Applications and Synthetic Protocols
This compound serves as a versatile intermediate in the synthesis of a diverse range of biologically active molecules.[1] Below are detailed protocols for its application in the synthesis of prominent pharmaceutical candidates.
Synthesis of PI3K/mTOR Dual Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[2][3][4][5][6] this compound derivatives are key components in the synthesis of potent PI3K/mTOR dual inhibitors.
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTORC1, to promote cell proliferation and survival.[2]
This protocol outlines the synthesis of a potent PI3K/mTOR dual inhibitor, designated as compound 22c in recent literature, which demonstrated a strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7][8]
Step 1: Synthesis of the Boronic Ester Intermediate
The synthesis begins with the preparation of a key (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester. This intermediate is crucial for the subsequent Suzuki coupling reaction.
Materials:
-
5-Bromo-2-methoxypyridin-3-amine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry flask under an inert atmosphere, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling
The synthesized boronic ester is then coupled with an appropriate quinoline-containing fragment via a Suzuki-Miyaura reaction.
Materials:
-
(5-Amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.0 eq)
-
Appropriate chloro-quinoline derivative (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Aqueous sodium carbonate solution (2 M, 2.0 eq)
-
1,4-Dioxane
Procedure:
-
In a flask, combine the boronic ester, the chloro-quinoline derivative, and the palladium catalyst.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Degas the mixture and then heat to reflux for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the coupled product.
Step 3: Sulfonamide Formation
The final step involves the formation of the sulfonamide linkage to yield the target inhibitor 22c.
Materials:
-
Coupled amino-pyridine product from Step 2 (1.0 eq)
-
2,4-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the amino-pyridine product in pyridine at 0 °C.
-
Slowly add 2,4-difluorobenzenesulfonyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final PI3K/mTOR inhibitor 22c.
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boronic Ester Formation | 5-Bromo-2-methoxypyridin-3-amine, Bis(pinacolato)diboron | Pd(dppf)Cl₂ | 1,4-Dioxane | 80-90 | 4-6 | ~85 |
| Suzuki-Miyaura Coupling | Boronic ester, Chloro-quinoline | Pd(PPh₃)₄ | 1,4-Dioxane/Water | Reflux | 8-12 | 70-80 |
| Sulfonamide Formation | Amino-pyridine, 2,4-Difluorobenzenesulfonyl chloride | - | Pyridine | 0 to RT | 12-16 | ~90 |
Synthesis of γ-Secretase Modulators for Alzheimer's Disease
γ-Secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[9][10][11] Modulating the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides is a promising therapeutic strategy.[12][13] this compound derivatives are integral to the synthesis of novel γ-secretase modulators (GSMs).[14][15][16][17][18]
The amyloid precursor protein (APP) can be processed by two pathways. In the non-amyloidogenic pathway, α-secretase cleaves APP, precluding Aβ formation. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and γ-secretase results in the formation of Aβ peptides.[9]
The synthesis of a potent GSM involves the preparation of a key 6-bromo-2-methoxy-3-aminopyridine intermediate, followed by a multi-step sequence to construct the final tetracyclic scaffold.
Step 1: Synthesis of 6-bromo-2-methoxy-3-aminopyridine
Materials:
-
2,6-Dibromo-3-aminopyridine
-
Sodium methoxide (NaOMe)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in anhydrous 1,4-dioxane, add sodium methoxide (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Cool the mixture, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 6-bromo-2-methoxy-3-aminopyridine, can be used in the next step without further purification.
Step 2: Multi-step Synthesis of the Tetracyclic Core
This involves a sequence of reactions including N-formylation, cyclization, and coupling reactions to build the complex scaffold of the GSM. A representative final coupling step is a Hantzsch-like condensation.
General Hantzsch Condensation Protocol:
-
A mixture of the appropriate bromoketone (derived from the 6-bromo-2-methoxy-3-aminopyridine intermediate through several steps) and a thiourea derivative is prepared.
-
The mixture is heated in a suitable solvent such as ethanol with a base like diisopropylethylamine (DIPEA).
-
The reaction is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.
| Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Nucleophilic Aromatic Substitution | 2,6-Dibromo-3-aminopyridine, NaOMe | 1,4-Dioxane | Reflux | 18 h | ~98% |
| Hantzsch-like Condensation | Bromoketone, Thiourea derivative | Ethanol | 55 °C | 24 h | 18-33% |
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of the medicinal chemist. The protocols and data presented herein highlight the strategic importance of this scaffold in the synthesis of high-value pharmaceutical agents. The continued exploration of the reactivity of this compound is expected to pave the way for the discovery and development of next-generation therapeutics for a wide range of diseases.
References
- 1. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [ouci.dntb.gov.ua]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
Application Notes and Protocols for Suzuki Coupling with 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-methoxypyridine derivatives. This protocol is essential for synthesizing complex biaryl and heteroaryl structures, which are critical scaffolds in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, involving the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base.[1][2] For substrates like halogenated 2-methoxypyridines, this reaction enables the selective introduction of various aryl or heteroaryl substituents, a key step in the synthesis of numerous biologically active molecules and functional materials.[1][3]
The electron-donating nature of the methoxy group on the pyridine ring can influence the reactivity of the substrate, making the careful selection and optimization of reaction conditions crucial for achieving high yields and purity.[1][3] These notes offer detailed protocols, representative reaction conditions, and a general workflow to guide researchers in successfully employing this compound derivatives in Suzuki coupling reactions.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-halopyridine derivatives with various boronic acids. These conditions serve as a robust starting point for optimizing reactions involving this compound substrates. The specific choice of catalyst, ligand, base, and solvent system will depend on the nature of the coupling partners.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 60-90 | A versatile system for a range of aryl halides.[4] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 | Effective for challenging couplings, including those with aryl chlorides.[4] |
| 3 | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst, particularly for aryl bromides.[1] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 50-80 | Often used for heteroaryl couplings.[4] |
| 5 | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | Na₂CO₃ (2.5) | Acetonitrile/H₂O (3:1) | 80 | 18 | 45-75 | An alternative catalyst system.[4] |
Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid and halogenated this compound used.[4]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound (e.g., 2-bromo-6-methoxypyridine) with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.[1][4]
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (see table for mol%)[1][4]
-
Ligand (if required, e.g., SPhos, XPhos) (see table for mol%)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DME/Water)[1][4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand (if applicable).[1][4]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times to ensure anaerobic conditions.[4]
-
-
Solvent Addition:
-
Reaction Execution:
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[4]
-
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes & Protocols: Purification Techniques for 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-methoxypyridine derivatives, a critical class of intermediates in the pharmaceutical and agrochemical industries.[1][2] Effective purification is essential to ensure the quality, purity, and safety of the final synthesized compounds.[3] The following sections detail common purification methodologies, including liquid-liquid extraction, column chromatography, and recrystallization, complete with experimental protocols and comparative data.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental and often initial step in the work-up of a reaction mixture to separate the desired product from water-soluble impurities, salts, and reagents. The choice of an appropriate organic solvent is crucial and depends on the solubility of the this compound derivative.
Experimental Protocol: General Extraction
-
Reaction Quenching & Dilution: Following the completion of the synthesis, cool the reaction mixture to room temperature. If acidic or basic, neutralize the mixture accordingly. Dilute the aqueous mixture with water to dissolve any inorganic salts.
-
Solvent Addition: Transfer the aqueous mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, diethyl ether) in which the target compound is soluble.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Layer Separation: Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., diethyl ether, ethyl acetate), it will be the top layer.
-
Repeat Extraction: Perform the extraction on the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery of the product.[4]
-
Combine & Wash: Combine all the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated aqueous NaCl solution (brine) to remove residual water-soluble impurities and water.[4][5]
-
Drying: Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration & Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by chromatography or recrystallization.[4]
Logical Workflow for Liquid-Liquid Extraction
Caption: Workflow for a typical liquid-liquid extraction procedure.
Column Chromatography
Column chromatography is a highly effective and widely used method for separating this compound derivatives from impurities with different polarities.[4][6] The technique relies on the differential partitioning of compounds between a solid stationary phase (commonly silica gel) and a liquid mobile phase (eluent).[6]
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (mobile phase) that provides good separation between the desired compound and impurities. A typical mobile phase for pyridine derivatives is a mixture of hexanes and ethyl acetate.[4] For more polar compounds, a system like dichloromethane and methanol may be used.[7]
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[4][8]
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica bed to prevent disturbance.[6]
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).[4]
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with varying polarities.[4]
-
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.[4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[4]
Quantitative Data for Column Chromatography
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Yield | Purity | Reference |
| 2-Amino-4-methoxypyridine | Silica Gel | 10% Dichloromethane in Methanol | 79% | Off-white solid | [7] |
| N-(4-Chlorophenyl)-4-methoxypyridin-2-amine | Silica Gel | Dichloromethane → 5% Ethyl Acetate/Dichloromethane | 19% | Amorphous solid | [5] |
| This compound-3-carbonitriles | Silica Gel (230-400 mesh) | Dichloromethane/Hexane (1:1) | <5% - 70% | - | [8] |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | - | Washed with organic solvents (benzene, toluene, acetone) | - | >99% (HPLC) | [9] |
| Carbonyl derivative of 2-chloropyrazine | Silica Gel | Ethyl Acetate/Petroleum Ether (1:4) | 75% | - | [10] |
Workflow for Purification by Column Chromatography
Caption: General workflow for purification via flash column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to achieve high purity.[4][11] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either insoluble in the hot solvent or remain dissolved as the solution cools.[11]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Common solvents include ethanol, ethyl acetate, or methanol.[4][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise if necessary to achieve full dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them from the hot, saturated solution.[13]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[13]
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all residual solvent.
Experimental Protocol: Two-Solvent Recrystallization
This method is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[11][13]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.[13]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[13]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization & Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with cold "poor" solvent, and dry as described in the single-solvent method.[13]
Quantitative Data for Recrystallization
| Derivative | Solvent System | Result | Reference |
| 2'-Methyl-2,3'-bipyridine | Ethyl acetate or ethanol | High purity solid | [4] |
| 2-amino-4-methylpyridine crude product | Dissolved in dilute acid, extracted, pH adjusted to 8-9 to precipitate solid | Purity >98% | [14] |
| Picoc-amino acid derivatives | Various | Up to 91% isolated yield after extraction/precipitation and recrystallization | [15] |
Workflow for Purification by Recrystallization
Caption: Standard workflow for purification by single-solvent recrystallization.
References
- 1. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. market.us [market.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mt.com [mt.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of BACE1 Inhibitors Utilizing 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. The inhibition of BACE1 is a key strategy to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathology. This document provides detailed application notes and protocols on the use of 2-methoxypyridine as a key building block in the synthesis of a promising class of BACE1 inhibitors: bicyclic iminopyrimidinones.
The strategic use of this compound allows for the construction of the core heterocyclic scaffold of these inhibitors. The methoxy group serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
BACE1 Signaling Pathway in Alzheimer's Disease
The amyloidogenic pathway, initiated by BACE1, leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the Aβ peptides.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxypyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Halopyridine: This is the most common method, typically involving the reaction of 2-chloropyridine or 2-fluoropyridine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol.[2] The electron-withdrawing nature of the pyridine ring facilitates this substitution.
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Presence of Moisture: The reaction, particularly the SNAr route using sodium methoxide, is highly sensitive to water. Moisture can lead to the formation of 2-hydroxypyridine as a significant byproduct, which is often difficult to separate from the desired product. It is crucial to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition or the formation of side products.
-
Incorrect Stoichiometry: The molar ratio of the reactants, especially the methoxide source to the 2-halopyridine, needs to be optimized. An insufficient amount of the methoxide will result in incomplete conversion.
-
Inefficient Purification: Loss of product during the workup and purification steps can significantly impact the final yield.
Q3: What are the typical side products in the synthesis of this compound, and how can I minimize them?
A3: The most common side product is 2-hydroxypyridine, formed from the reaction of the starting material with any residual water. To minimize its formation, ensure all glassware is flame-dried, use anhydrous solvents, and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
In the case of using 2-chloropyridine, incomplete reaction will leave unreacted starting material, which can be challenging to separate due to similar boiling points. Driving the reaction to completion with optimized conditions is the best strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive methoxide reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly prepared or commercially sourced sodium methoxide. Ensure it has been stored under anhydrous conditions. 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. For the reaction of 2-chloropyridine with sodium methoxide, refluxing in methanol is a common condition. 3. Extend the reaction time and continue to monitor its progress. |
| Formation of a Significant Amount of 2-Hydroxypyridine | Presence of moisture in the reaction. | 1. Use anhydrous methanol. If necessary, distill the methanol from a suitable drying agent (e.g., magnesium turnings and iodine). 2. Dry all glassware in an oven or by flame-drying under an inert atmosphere before use. 3. Use a freshly opened bottle of sodium methoxide or ensure it has been stored in a desiccator. |
| Difficult Purification / Inseparable Mixture | 1. Similar boiling points of this compound and unreacted 2-chloropyridine. 2. Presence of 2-hydroxypyridine byproduct. | 1. Optimize the reaction to ensure complete consumption of the 2-chloropyridine. Fractional distillation under reduced pressure can be attempted, but may be challenging. 2. During the aqueous workup, an acidic wash (e.g., with dilute HCl) can help to separate the basic this compound from the more acidic 2-hydroxypyridine. However, care must be taken as this compound can also be protonated. A careful extraction with a suitable organic solvent is crucial. |
| Reaction is Slow | Poor solubility of sodium methoxide. | While sodium methoxide has good solubility in methanol, ensuring vigorous stirring can help improve reaction kinetics. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis via SNAr
| Starting Material | Methoxide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine-3,4-dicarbonitrile | Sodium Methoxide | Anhydrous Methanol | Reflux | Not Specified | 68-79 | [2] |
| 2-Fluoropyridine | Cesium Fluoroxysulfate/Methanol | Methanol | Not Specified | Not Specified | Not Specified | [4] |
Note: The yields reported are for a substituted this compound derivative and may vary for the parent compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloropyridine (Adapted from a similar procedure)
Materials:
-
2-Chloropyridine
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloropyridine in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add sodium methoxide portion-wise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from 2-Hydroxypyridine
Materials:
-
2-Hydroxypyridine
-
A suitable base (e.g., sodium hydride)
-
A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-hydroxypyridine in an anhydrous solvent. Add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Methylation: Once the deprotonation is complete, add the methylating agent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or GC).
-
Workup and Purification: Quench the reaction carefully with water or a saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it. Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2-Chloropyridine.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Functionalization of 2-Methoxypyridine
Welcome to the technical support center for the functionalization of 2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Poor Regioselectivity in Lithiation of this compound
Q1: My lithiation of this compound followed by quenching with an electrophile is giving a mixture of C-3 and C-6 substituted products. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the lithiation of this compound is a common challenge. The outcome is highly dependent on the base, solvent, and temperature. The methoxy group can direct metallation to the C-3 position (ortho-directing effect), while the pyridine nitrogen can direct to the C-6 position.
Possible Causes and Solutions:
-
Choice of Base: The choice of lithium amide base is critical. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are known to favor C-3 lithiation. In contrast, bulkier or more complex bases like n-BuLi in the presence of N,N'-dimethylethanolamine (LiDMAE) have been reported to favor C-6 lithiation.[1][2] A mechanism involving a 3,6-dilithio intermediate has been proposed when using LDA or LTMP, where the availability of both H-3 and H-6 protons is crucial for complete C-3 lithiation.[3][4][5][6]
-
Reaction Temperature: Low temperatures (typically -78 °C) are essential to ensure kinetic control and favor the thermodynamically more stable C-3 lithiated species.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard for these reactions. Using less polar solvents like hexanes with certain bases can alter the aggregation state of the organolithium reagent and affect regioselectivity.
-
Additive Effects: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity and potentially altering the regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in this compound lithiation.
Issue 2: Unwanted Demethylation Side Reaction
Q2: I am observing the formation of a 2-pyridone byproduct in my reaction, suggesting demethylation of the 2-methoxy group. How can I prevent this?
A2: Demethylation is a known side reaction for 2-methoxypyridines, especially when using strong nucleophiles or bases at elevated temperatures. The methoxy group can be susceptible to nucleophilic attack, leading to its cleavage.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged reaction times at high temperatures in the presence of strong bases (e.g., organolithiums, Grignard reagents) or nucleophiles can promote demethylation.
-
Reagent Choice: Certain reagents are known to be effective for demethylation. For example, sodium trimethylsilanethiolate has been used for the intentional demethylation of methoxypyridines in high yields (55-87%).[7] The use of similar strong nucleophiles should be avoided if demethylation is not desired.
-
Grignard Reagents: While Grignard reagents can be used for additions to pyridinium salts, they can also potentially lead to demethylation under harsh conditions.
Preventative Measures:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Milder Base/Nucleophile: If possible, screen for a milder base or nucleophile that is still effective for the desired reaction but less likely to cause demethylation.
Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q3: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a this compound derivative is giving low yields of the desired product.
A3: Low yields in cross-coupling reactions involving 2-substituted pyridines are often attributed to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[8]
Possible Causes and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, leading to catalyst deactivation.
-
Protodeboronation (Suzuki-Miyaura): The pyridylboronic acid can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][9]
-
Homocoupling (Suzuki-Miyaura): Self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inefficient Reductive Elimination (Buchwald-Hartwig): The final step of the catalytic cycle may be slow.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of this compound derivatives.
Quantitative Data Summary
The following tables summarize quantitative data for common functionalization reactions of this compound derivatives.
Table 1: Regioselectivity of Lithiation of 2-Substituted Pyridines
| 2-Substituent | Base | Solvent | Temperature (°C) | Position of Lithiation | Yield (%) | Reference |
| OMe | LTMP | THF | -78 | 3 | 92 (deuteration) | [1] |
| OMe | n-BuLi-LiDMAE | Hexane | -78 | 6 | High (qualitative) | [1] |
| Br | LTMP | THF | -78 | 3 | 70 (for aldehyde) | [13] |
Table 2: Yields for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Pyridyl Boronate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂C₆H₃Br | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 82 | [14] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 74 | [14] |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 78 | [14] |
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) of 2-Bromo-4-methoxypyridine at C-3[13]
This protocol describes the C-3 lithiation of 2-bromo-4-methoxypyridine followed by quenching with dimethylformamide (DMF) to yield the corresponding aldehyde.
Materials:
-
2-Bromo-4-methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.12 eq.) in anhydrous THF at -20 °C under an argon atmosphere, add n-BuLi (1.12 eq.) dropwise.
-
Stir the mixture for 30 minutes at -20 °C, then cool to -78 °C.
-
Add a solution of 2-bromo-4-methoxypyridine (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LTMP solution.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Add DMF (1.2 eq.) dropwise and continue stirring for 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by radial PLC (silica gel, EtOAc/hexane, 10:90) to afford 4-methoxy-2-bromopyridine-3-carboxaldehyde.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative[14]
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-chloropyridine with a pyridine-3-boronic acid.
Materials:
-
2-Chloropyridine derivative
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Substituted Pyridines
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 2-substituted pyridines. These reactions are notoriously difficult due to the pyridine nitrogen's ability to coordinate with and deactivate the palladium catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling reaction with a 2-substituted pyridine resulting in a low yield or failing completely?
Low yields or reaction failures are common and can stem from several factors specific to 2-substituted pyridines:
-
Catalyst Deactivation: The primary issue is the coordination of the pyridine nitrogen to the palladium catalyst, which can form inactive complexes and inhibit the catalytic cycle.[1][2][3]
-
Substrate Reactivity: 2-halopyridines, especially 2-chloropyridines, are less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond.[1][4] This makes the initial oxidative addition step of the catalytic cycle more challenging.[4]
-
Protodeboronation: Pyridylboronic acids are susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1][5]
Q2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This is often promoted by the presence of oxygen.[1] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[1]
Q3: My 2-chloropyridine substrate is unreactive. What specific conditions can improve the coupling?
Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[1] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]
Q4: How do I choose the right catalyst and ligand?
The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for unreactive substrates like 2-chloropyridines.[4]
-
For 2-Chloropyridines: Highly active systems with bulky, electron-rich ligands are recommended. Buchwald ligands (SPhos, XPhos, RuPhos) are highly effective as they promote the formation of the active monoligated palladium(0) species.[4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]
-
For 2-Bromopyridines: While more reactive than chlorides, challenging couplings can still benefit from more active catalyst systems. Pd(dppf)Cl₂ is a commonly used and effective catalyst for these substrates.[6]
Q5: What is the role of the base, and which one should I use?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]
-
For Challenging Couplings: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[4]
-
Screening: Screening different bases is a recommended optimization step.[1]
Q6: Can I run the Suzuki coupling of 2-substituted pyridines under aerobic conditions?
It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][7] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, leading to catalyst deactivation.[4] Oxygen can also promote the homocoupling of the boronic acid, which reduces the yield of the desired product.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various protocols for the Suzuki coupling of substituted pyridines, providing a comparative overview of different reaction conditions.
Table 1: Conditions for Suzuki Coupling of 2-Bromopyridines
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 18 | 70-80 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88-98 |
| *: Yields are estimated based on similar reactions.[2] |
Table 2: Conditions for Suzuki Coupling of Pyridyl-2-boronic Esters with Aryl Bromides
| Aryl Bromide | Boronic Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | 1c (3) | CsF (2) | Dioxane | 90 | 18 | Moderate |
| Aryl Halide | Pyridyl-2-boronic ester | 1a (3) | Base (2) | Solvent | 90 | 18 | Moderate-Good |
| Aryl Bromide | Boronic Ester | 1c (0.5) | t-BuOLi (2), CsF (3) | Dioxane | 90 | 14 | Almost Quantitative |
| Aryl Bromide | 3h | POPd-mix (3) | t-BuOLi (2) | Isopropanol | 90 | 12 | Moderate |
| *Catalyst 1a, 1c, and POPd-mix are specialized palladium phosphine oxide and chloride complexes.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Halopyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-halopyridine (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst (1-5 mol%).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][7]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-Methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with catalyst inhibition by 2-methoxypyridine in cross-coupling and other catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst inhibition by this compound?
A1: The primary cause of catalyst inhibition is the coordination of the Lewis basic nitrogen atom in the pyridine ring to the active metal center of the catalyst (commonly palladium).[1][2] This strong coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1][3] This is a well-known issue with pyridine-containing substrates and is often referred to as the "2-pyridyl problem," especially when the reactive group is adjacent to the nitrogen.[1]
Q2: Why can this compound be a particularly challenging substrate?
A2: The methoxy group at the 2-position is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity.[2] A more basic nitrogen atom can bind more strongly to the catalyst's metal center, potentially leading to more severe catalyst poisoning compared to unsubstituted or electron-deficient pyridines.[2] The proximity of the methoxy group to the nitrogen and a potential reaction site at an adjacent position can also create steric hindrance that affects catalyst performance.
Q3: What are the common signs of catalyst inhibition in my reaction?
A3: Common signs of catalyst inhibition include:
-
Low or no conversion: The reaction fails to proceed or gives a very low yield of the desired product.[1]
-
Stalled reaction: The reaction starts but stops before the starting materials are fully consumed, as can be observed through monitoring techniques like TLC or LC-MS.[4]
-
Formation of palladium black: The appearance of a black precipitate is a sign of catalyst decomposition.[2] Slow catalysis due to inhibition can increase the lifetime of the active catalyst in solution, making it more prone to agglomeration into inactive palladium black.[1]
-
Poor reproducibility: Seemingly identical reactions give inconsistent results, which can be due to small variations in reagent purity or reaction setup that have a large impact in the presence of an inhibiting substrate.[4]
Q4: Which catalytic systems are generally more robust against inhibition by this compound?
A4: Catalytic systems that utilize bulky, electron-rich phosphine ligands are often more effective.[1] These ligands can promote the desired catalytic steps and sterically disfavor the binding of the pyridine nitrogen. Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1] The use of well-defined palladium pre-catalysts can also be beneficial as they ensure the efficient generation of the active catalytic species.[1]
Troubleshooting Guides
Problem: Low or No Conversion
| Probable Cause | Suggested Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos to promote reductive elimination and discourage pyridine coordination.[1] 2. Increase Catalyst Loading: A higher catalyst concentration can sometimes overcome a certain degree of poisoning.[2] 3. Use a Palladium Pre-catalyst: Utilize a well-defined pre-catalyst to ensure the efficient generation of the active Pd(0) species.[1] |
| Incorrect Reaction Conditions | 1. Optimize Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A systematic temperature screen is recommended. 2. Screen Different Solvents: The polarity of the solvent can influence the stability of the catalytic species and the extent of pyridine coordination. |
| Impure Reagents or Solvents | 1. Use High-Purity Reagents: Ensure that the this compound and other reactants are of high purity.[5] 2. Use Anhydrous and Degassed Solvents: Water, oxygen, and other impurities can deactivate the catalyst.[2] |
Problem: Reaction Stalls Before Completion
| Probable Cause | Suggested Solutions |
| Progressive Catalyst Deactivation | 1. Sequential Addition of Catalyst: Adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species. 2. Employ a More Stable Catalyst System: Investigate alternative ligands or pre-catalysts known for higher stability under the reaction conditions. |
| Product Inhibition | 1. Dilute Reaction Conditions: Running the reaction at a lower concentration might mitigate product inhibition. 2. Investigate Alternative Reaction Pathways: If the product is a strong ligand for the catalyst, a different synthetic route might be necessary. |
Problem: Formation of Palladium Black (Catalyst Decomposition)
| Probable Cause | Suggested Solutions |
| Slow Catalysis Leading to Agglomeration | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle, such as the use of more efficient ligands or higher temperatures (with caution).[1] 2. Ensure Adequate Ligand-to-Metal Ratio: A sufficient excess of the ligand can help stabilize the active catalytic species and prevent agglomeration. |
| Excessively High Reaction Temperature | 1. Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a 2-Methoxy-substituted Pyridyl Halide
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 2-methoxy-substituted pyridyl halide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Catalyst Deactivation
-
Set up the reaction as described in Protocol 1, but include an internal standard in the reaction mixture.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot and analyze by GC-MS or ¹H NMR to determine the conversion to the product.
-
Plot the product concentration versus time. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
Data Presentation
Table 1: Comparison of Ligands for a Hypothetical Suzuki-Miyaura Coupling
Reaction: 2-methoxy-5-bromopyridine with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 5 | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | 80 | 12 | 65 |
| SPhos | 2 | 80 | 8 | 85 |
| XPhos | 2 | 80 | 6 | 92 |
Note: This data is illustrative and actual results may vary.
Visualizations
Caption: Mechanism of catalyst inhibition by this compound.
Caption: Troubleshooting workflow for low conversion.
Caption: Strategies to overcome catalyst inhibition.
References
Technical Support Center: Minimizing Homocoupling in 2-Methoxypyridine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-methoxypyridine in cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the common homocoupling byproduct, 2,2'-dimethoxy-bipyridine, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the this compound substrate couple with each other to form a symmetrical dimer, 2,2'-dimethoxy-bipyridine. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to similar physical properties.
Q2: What are the primary causes of 2,2'-dimethoxy-bipyridine formation?
A2: The formation of 2,2'-dimethoxy-bipyridine is primarily attributed to several factors within the catalytic cycle of palladium-catalyzed cross-coupling reactions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the organometallic partner (in Suzuki or Stille coupling) or promote the dimerization of the this compound derivative, leading to homocoupling.[1]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂), the precatalyst must be reduced to the active Pd(0) state to initiate the cross-coupling cycle. One pathway for this reduction involves the homocoupling of the organometallic reagent.
-
Slow Transmetalation or Oxidative Addition: If the desired transmetalation step (in Suzuki or Stille) or oxidative addition of the aryl halide is slow, the competing homocoupling pathway can become more prominent. The coordinating ability of the pyridine nitrogen in this compound can sometimes interfere with the catalyst's activity, slowing down the desired reaction.[2]
-
High Temperatures: Elevated reaction temperatures can sometimes increase the rate of homocoupling relative to the cross-coupling reaction.[3]
Q3: How does the choice of palladium source, Pd(0) vs. Pd(II), affect homocoupling?
A3: The choice between a Pd(0) and a Pd(II) precatalyst can significantly impact the extent of homocoupling.
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the catalytic cycle. This often minimizes the homocoupling that can occur during the in situ reduction of a Pd(II) source.[3]
Troubleshooting Guides
Issue 1: Significant formation of 2,2'-dimethoxy-bipyridine in Suzuki-Miyaura Coupling
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 2,2'-dimethoxy-bipyridine.
-
The yield of the desired cross-coupled product is lower than expected.
-
Purification is difficult due to the co-elution of the product and the homocoupled byproduct.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[3] |
| Add a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (HCO₂K) to facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling. | |
| Suboptimal Ligand Choice | Employ Bulky, Electron-Rich Ligands: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit the reaction. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P can sterically shield the palladium center, promote the desired reductive elimination, and disfavor homocoupling.[2] |
| Inappropriate Base or Solvent | Screen Bases and Solvents: The choice of base and solvent can influence the rate of transmetalation. For this compound substrates, common conditions include bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents such as dioxane/water, toluene/water, or DMF.[4] An optimization screen may be necessary to find the ideal combination for your specific substrates. |
| High Reaction Temperature | Lower the Reaction Temperature: If selectivity is an issue, try running the reaction at a lower temperature for a longer duration. This can sometimes favor the desired cross-coupling pathway over homocoupling.[3] |
Issue 2: Homocoupling Byproducts in Buchwald-Hartwig Amination of 2-halo-methoxypyridines
Symptoms:
-
Formation of 2,2'-dimethoxy-bipyridine from the starting halide.
-
Formation of a bis(aryl)amine byproduct from the coupling of two aryl halide molecules with the amine.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Side Reactions | Ligand Selection: For Buchwald-Hartwig amination, ligands like BINAP and DPPF are often effective.[5] The use of bulky, electron-rich biaryl phosphine ligands (e.g., from the Buchwald ligand family) can be crucial for challenging substrates like this compound to promote C-N bond formation over other pathways. |
| Base Strength and Type | Optimize the Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction rate and selectivity. Ensure the base is anhydrous and finely powdered for optimal results. |
| Reaction Concentration | Adjust Concentration: In some cases, running the reaction at a higher or lower concentration can influence the relative rates of the desired and undesired reactions. This is a parameter that can be screened during optimization. |
Issue 3: Minimizing Homocoupling in Stille Coupling with this compound Derivatives
Symptoms:
-
Significant formation of 2,2'-dimethoxy-bipyridine from the 2-halo-methoxypyridine.
-
Dimerization of the organostannane reagent.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxygen Presence | Inert Atmosphere: As with other palladium-catalyzed couplings, maintaining a strictly inert atmosphere is crucial to prevent oxidative homocoupling of the organostannane.[6] |
| Stoichiometry of Organostannane | Control Stoichiometry: While a slight excess of the organostannane is often used, a large excess can lead to increased homocoupling of this reagent. A stoichiometry of around 1.1 equivalents of the organostannane is a good starting point.[3] |
| Catalyst and Ligand System | Catalyst Choice: Pd(PPh₃)₄ is a common and often effective catalyst for Stille couplings.[3] If homocoupling is a persistent issue, screening other Pd(0) sources and ligands may be beneficial. |
| High Temperature | Temperature Optimization: High temperatures can promote both homocoupling of the this compound derivative and the organostannane. Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine with Minimized Homocoupling
This protocol is a starting point and may require optimization for different coupling partners.
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equiv)
-
1,4-Dioxane/Water (4:1), thoroughly degassed
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-bromo-3-methoxypyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 100-110 °C and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows and Logic
References
Technical Support Center: Optimization of 2-Methoxypyridine Lithiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the lithiation of 2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Lithiated Product | 1. Inactive Organolithium Reagent: The organolithium reagent (e.g., n-BuLi) may have degraded due to improper storage or handling. 2. Presence of Moisture or Air: Organolithium reagents are highly reactive towards water and oxygen. 3. Incorrect Reaction Temperature: The temperature may be too high, leading to decomposition of the lithiated intermediate or side reactions. 4. Insufficient Reaction Time: The lithiation reaction may not have reached completion. 5. Poor Quality Starting Material: this compound may contain impurities that quench the organolithium reagent. | 1. Titrate the Organolithium Reagent: Always titrate the organolithium solution prior to use to determine its exact molarity. 2. Ensure Anhydrous and Inert Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][2] 3. Optimize Reaction Temperature: Perform the lithiation at low temperatures, typically between -78 °C and -20 °C. The optimal temperature can depend on the base used.[1][3][4] 4. Increase Reaction Time: Allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at the optimal temperature. Monitor the reaction progress by quenching aliquots with an electrophile and analyzing by TLC or GC. 5. Purify Starting Material: Purify this compound by distillation or other suitable methods if impurities are suspected. |
| Poor Regioselectivity (Mixture of C3 and C6 isomers) | 1. Choice of Lithiating Agent: Different organolithium bases exhibit different regioselectivities. Sterically hindered bases like LDA and LTMP generally favor lithiation at the C3 position (ortho to the methoxy group).[3] In contrast, BuLi-LiDMAE has been shown to favor C6 lithiation.[5] 2. Reaction Temperature and Time: Kinetic vs. thermodynamic control can influence regioselectivity. The thermodynamically more stable product may be favored at higher temperatures or longer reaction times. | 1. Select the Appropriate Base: For C3 lithiation, use a sterically hindered lithium amide base such as LDA or LTMP.[3] For C6 lithiation, consider using the BuLi-LiDMAE superbase.[5][6] 2. Control Temperature and Time: For kinetically controlled reactions, use low temperatures (e.g., -78 °C) and shorter reaction times. |
| Formation of Side Products | 1. Nucleophilic Addition to the Pyridine Ring: Less hindered organolithium reagents like n-BuLi can act as nucleophiles and add to the C=N bond of the pyridine ring.[1][7] 2. Reaction with Solvent: At higher temperatures, some organolithium reagents can react with ethereal solvents like THF. 3. Dimerization or Oligomerization: Lithiated pyridine intermediates can sometimes react with unreacted starting material. | 1. Use a Hindered Base: Employing a non-nucleophilic, sterically hindered base like LDA or LTMP minimizes nucleophilic addition.[1] 2. Maintain Low Temperature: Keep the reaction temperature below -20 °C to prevent solvent degradation. 3. Slow Addition of Reagents: Add the organolithium reagent slowly to the solution of this compound to maintain a low concentration of the lithiating agent and minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best organolithium reagent for the ortho-lithiation (C3 position) of this compound?
A1: For selective lithiation at the C3 position, sterically hindered lithium amides such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are generally preferred.[1][3] These bases are less nucleophilic than alkyllithiums (e.g., n-BuLi), which reduces the likelihood of competitive nucleophilic addition to the pyridine ring.[1][7]
Q2: How can I achieve lithiation at the C6 position of this compound?
A2: Lithiation at the C6 position is less common but can be achieved using specific reagent systems. The use of a mixed superbase like n-BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been reported to favor deprotonation at the C6 position.[5][6]
Q3: What is the optimal temperature for the lithiation of this compound?
A3: The optimal temperature is highly dependent on the organolithium reagent used. For most lithiation reactions of pyridines, low temperatures, typically ranging from -78 °C to -20 °C, are employed to ensure the stability of the lithiated intermediate and to minimize side reactions.[1][3][4] It is crucial to consult literature procedures for the specific base you are using.
Q4: My lithiation reaction is not going to completion. What can I do?
A4: If the reaction is not proceeding to completion, consider the following:
-
Reagent Purity and Concentration: Ensure your this compound is pure and that the concentration of your organolithium reagent has been accurately determined by titration.
-
Reaction Time: The reaction may require a longer duration. You can monitor the progress by taking small aliquots, quenching them with a suitable electrophile (e.g., TMSCl), and analyzing the product formation by GC or NMR.
-
Temperature: While low temperatures are generally favored, sometimes a slight increase in temperature (e.g., from -78 °C to -40 °C) can increase the reaction rate. However, this should be done cautiously as it may also promote side reactions.
Q5: What are some common electrophiles used to quench the lithiated this compound?
A5: A wide variety of electrophiles can be used to trap the lithiated intermediate. Common examples include:
-
Alkyl halides: (e.g., methyl iodide, benzyl bromide) for alkylation.
-
Aldehydes and ketones: for the formation of alcohols.
-
Carbon dioxide: for carboxylation to form a carboxylic acid.
-
Silyl halides: (e.g., trimethylsilyl chloride) for silylation.
-
Disulfides: for the introduction of a thiol group.
Data Presentation
Table 1: Regioselectivity of this compound Lithiation with Different Bases
| Base | Position of Lithiation | Typical Yield (%) | Reference(s) |
| LDA | C3 | Good to High | [3] |
| LTMP | C3 | Good to High | [3] |
| n-BuLi | Mixture of addition and lithiation products | Variable | [1][7] |
| n-BuLi/TMEDA | C3 | Moderate to Good | |
| n-BuLi-LiDMAE | C6 | Good | [5][6] |
Note: Yields are highly dependent on the specific reaction conditions and the electrophile used.
Experimental Protocols
General Protocol for the C3-Lithiation of this compound using LDA
-
Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Prepare a solution of LDA in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.
-
Cool the this compound solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the this compound solution via cannula or a dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Quenching:
-
Dissolve the chosen electrophile (1.2 equivalents) in anhydrous THF.
-
Slowly add the electrophile solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Mandatory Visualization
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Methoxypyridine Reaction Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxypyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The most commonly encountered decomposition pathway for this compound is demethylation , where the methoxy group is cleaved to form 2-pyridone. This can be promoted by acidic conditions, high temperatures, or certain nucleophilic reagents. Other potential decomposition pathways include ring-opening under harsh conditions and side reactions during functionalization attempts like lithiation or cross-coupling.
Q2: How can I prevent demethylation of this compound?
A2: Preventing demethylation often involves careful control of reaction conditions. Key strategies include:
-
Temperature Control: Whenever possible, run reactions at lower temperatures.
-
Avoid Strong Acids: If acidic conditions are necessary, consider using milder acids or minimizing the reaction time.
-
Choice of Reagents: When demethylation is a known side reaction with a particular reagent, explore alternative reagents that are less prone to this reactivity. For instance, in reactions involving strong bases, the choice of base and the reaction temperature are critical.
Q3: My lithiation of this compound is giving low yields and multiple products. What could be the issue?
A3: Lithiation of this compound can be challenging due to competing reaction pathways. The position of lithiation can be influenced by the base used (e.g., LDA vs. LTMP) and the reaction temperature.[1] Inadequate temperature control (reactions should typically be run at -78°C) can lead to side reactions and decomposition of the lithiated intermediate.[2] It is also crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the organolithium species.[3]
Q4: I am observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction with a this compound derivative. How can I improve the selectivity?
A4: Byproduct formation in cross-coupling reactions can arise from several factors. The choice of palladium catalyst and ligand is critical for achieving high selectivity and yield.[4][5] For electron-rich substrates like this compound, specific phosphine ligands may be required to promote the desired coupling and suppress side reactions.[5] Additionally, ensuring the quality of the reagents and maintaining strictly anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and homocoupling.[6]
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of 2-Pyridone in the Product Mixture
This issue is often indicative of demethylation of the this compound starting material or product.
Troubleshooting Decision Tree:
Caption: Troubleshooting demethylation of this compound.
Issue 2: Poor Conversion or Multiple Products in Lithiation Reactions
Achieving clean and high-yielding lithiation of this compound requires precise control over the reaction parameters.
Experimental Workflow for Lithiation:
Caption: General workflow for the lithiation of this compound.
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions of 2-halopyridines, which can serve as a reference for optimizing reactions involving this compound derivatives. Note that the electronic nature of the methoxy group can influence the optimal conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [6] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 | [6] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [6] |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (est.) | [6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Halo-methoxypyridine Derivative
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-halo-methoxypyridine with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Halo-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-halo-methoxypyridine, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[6]
Protocol 2: Low-Temperature Lithiation of this compound
This protocol describes a general procedure for the directed lithiation of this compound. Strict adherence to anhydrous and anaerobic conditions is crucial for success.
Materials:
-
This compound (1.0 equiv)
-
Strong base (e.g., n-Butyllithium or LDA, 1.1 equiv)
-
Anhydrous THF
-
Electrophile (1.2 equiv)
Procedure:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Add anhydrous THF to the flask via syringe and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base to the cooled solvent.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Slowly add the this compound solution to the cooled base solution via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes).
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
After the addition is complete, continue stirring at -78 °C for a specified time before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product as necessary.[2]
References
Technical Support Center: Selective Functionalization of 2-Methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of the 2-methoxypyridine ring. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: Directed ortho-Metalation (DoM) and Lithiation
This section focuses on the common challenges and optimization strategies for the deprotonation and subsequent functionalization of the this compound ring using organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: I am attempting a directed ortho-metalation (DoM) on this compound. Which position is the most likely to be lithiated?
A1: The regioselectivity of this compound lithiation is highly dependent on the reaction conditions, particularly the base used. While the methoxy group typically directs lithiation to the C3 position (ortho to the methoxy group), some conditions can favor deprotonation at the C6 position (ortho to the nitrogen atom).[1][2] For instance, using methyllithium catalyzed by diisopropylamine can achieve regioselective metalation at the C3 position.[2] Conversely, superbase systems like nBuLi-LiDMAE have been shown to favor direct lithiation at C6.[1][3]
Q2: My lithiation of this compound is giving me a mixture of C3 and C6 substituted products. How can I improve selectivity for the C3 position?
A2: Achieving high selectivity for the C3 position often requires careful selection of the lithiating agent and conditions. Using lithium dialkylamides like LDA or LTMP is a common strategy for C3-lithiation.[4][5] A study by Fort and coworkers suggests that the presence of protons at both H-3 and H-6 is crucial for complete C3-lithiation, possibly proceeding through a 3,6-dilithio intermediate.[4][5] Using a hindered base like LTMP can often favor the desired C3 deprotonation over nucleophilic addition to the pyridine ring, a common side reaction with less hindered alkyllithiums like n-BuLi.[6]
Q3: My DoM reaction failed, and I recovered only my starting material. What are the common causes?
A3: Failure to achieve lithiation can stem from several factors. Common issues include:
-
Inactive Reagents: The organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) may have degraded. It is crucial to use freshly titrated or newly purchased reagents.
-
Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously flame- or oven-dried, and anhydrous solvents (like THF or diethyl ether, often distilled from sodium/benzophenone) must be used under an inert atmosphere (Argon or Nitrogen).[7]
-
Incorrect Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition.[8] Allowing the temperature to rise prematurely can quench the organolithium species.
-
Poor Base Choice: The chosen base may not be strong enough or may be sterically hindered in a way that prevents efficient deprotonation.
Troubleshooting Workflow for Failed Directed ortho-Metalation
Caption: Troubleshooting decision tree for failed Directed ortho-Metalation (DoM) reactions.
Comparative Data on Lithiation Conditions
| Base System | Predominant Site of Deprotonation | Typical Conditions | Notes | Reference(s) |
| LDA / LTMP | C3 | THF, -78 °C | Standard for ortho-lithiation to the methoxy group. LTMP is more hindered, reducing nucleophilic addition. | [4][5][6] |
| nBuLi-LiDMAE | C6 | Hexane or THF | A "superbase" system that alters regioselectivity to favor the position ortho to the nitrogen. | [1][3] |
| MeLi / cat. i-Pr₂NH | C3 | THF | Catalytic amounts of diisopropylamine can direct MeLi to the C3 position. | [2] |
| n-BuLi | C6 / Addition Product | THF or Hexane, -78 °C | Prone to competitive nucleophilic addition at the C2 position, reducing yield of desired lithiated species. | [3] |
Section 2: Electrophilic Aromatic Substitution (EAS)
This section addresses questions regarding the introduction of electrophiles to the this compound ring.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic aromatic substitution (EAS) of this compound? For example, with bromine (Br₂)?
A1: In the electrophilic aromatic substitution of this compound, the methoxy group (-OCH₃) is an electron-donating group that directs incoming electrophiles.[9] The major product expected from bromination is 3-bromo-2-methoxypyridine.[9] The methoxy group activates the ring and directs the substitution primarily to the 3-position.[9] While some substitution might occur at the 5-position, the 3-position is generally favored. It's important to note that pyridine itself is electron-deficient and generally unreactive towards EAS, but the activating methoxy group enables the reaction.[10]
Q2: Why is my EAS reaction on this compound giving a low yield compared to a similar reaction on anisole?
A2: The pyridine nitrogen is electron-withdrawing and deactivates the ring towards electrophilic attack, making it inherently less reactive than benzene derivatives like anisole.[10] Furthermore, under acidic conditions often used in EAS (e.g., with Lewis acids), the pyridine nitrogen can be protonated or coordinate to the catalyst. This makes the ring even more electron-deficient and resistant to substitution. To overcome this, one strategy is to convert the pyridine to a pyridine N-oxide, which is more reactive towards EAS, and then reduce the N-oxide after the substitution step.[10]
Conceptual Workflow for EAS on Pyridines
Caption: Decision process for performing Electrophilic Aromatic Substitution (EAS) on pyridine rings.
Section 3: Cross-Coupling Reactions
This section provides guidance for troubleshooting common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: I am running a Suzuki coupling with a 2-chloro- or 2-bromo-methoxypyridine derivative and getting low yields. What are the likely problems?
A1: Low yields in Suzuki couplings with pyridine substrates are a common issue.[11] Key factors to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[11] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and promote the desired catalytic cycle.[11]
-
Poor Oxidative Addition: C-Cl bonds are less reactive than C-Br or C-I bonds in the crucial oxidative addition step. For 2-chloropyridine substrates, a highly active catalyst system and potentially higher reaction temperatures are necessary.[11]
-
Protodeboronation: The boronic acid coupling partner can be degraded (replaced by a hydrogen atom) before it participates in the catalytic cycle. This can be exacerbated by the choice of base and the presence of water. Switching to a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt, can mitigate this issue.[11]
-
Base and Solvent Choice: The base is critical for activating the boronic acid. A strong base like potassium phosphate (K₃PO₄) is often effective for challenging couplings.[11] Ensure the base and solvent system are compatible and that reagents are sufficiently soluble.
General Experimental Protocol for Suzuki Coupling of a Halo-2-methoxypyridine
Disclaimer: This is a generalized procedure and must be optimized for specific substrates.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-2-methoxypyridine (1.0 eq), the boronic acid or its derivative (1.2 - 1.5 eq), the base (e.g., K₃PO₄, 2.0 - 3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).
-
Degassing: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of all oxygen.[11]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, and/or water) via syringe. The choice of solvent system is crucial and often requires screening.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Troubleshooting Diagram for Suzuki Coupling
References
- 1. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithiation of 2-chloro- and this compound with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
- 5. Lithiation of 2-chloro- and this compound with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. brainly.com [brainly.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methoxypyridine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 2-chloropyridine and sodium methoxide?
A1: The most probable impurities include:
-
Unreacted 2-Chloropyridine: Incomplete reaction can leave residual starting material.
-
2-Hydroxypyridine (or 2-Pyridone): This can form through hydrolysis of this compound, particularly if water is present during the reaction or workup. Aqueous acidic conditions can promote this hydrolysis.
-
2,6-Dichloropyridine: This can arise if the starting 2-chloropyridine contains this impurity or if over-chlorination occurred during the synthesis of the starting material.
Q2: My this compound product is discolored. What is the likely cause?
A2: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of impurities or degradation products. Exposure to air, light, or high temperatures can contribute to the formation of colored byproducts. Proper purification will typically yield a colorless to slightly yellow liquid.
Q3: I am having difficulty removing water from my this compound product. Does it form an azeotrope with water?
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: Poor separation of this compound from impurities with close boiling points.
-
Potential Cause: Insufficient number of theoretical plates in the distillation column.
-
Troubleshooting Steps:
-
Use a more efficient column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column.
-
Optimize distillation parameters:
-
Reduce pressure: Lowering the pressure will decrease the boiling points and may increase the boiling point difference between your product and impurities.[1][3][4][5]
-
Control the heating rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column, which is essential for efficient separation.[6]
-
Ensure proper insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.[6]
-
-
Issue 2: Product decomposition during distillation.
-
Potential Cause: The distillation temperature is too high, leading to thermal degradation of this compound.
-
Troubleshooting Steps:
-
Use a high-vacuum system: A good vacuum pump will significantly lower the boiling point of the product, allowing for distillation at a lower, safer temperature.[1][3][4][5]
-
Minimize residence time at high temperatures: Heat the distillation flask rapidly to the boiling point and collect the product promptly to reduce the time the compound spends at elevated temperatures.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution between this compound and impurities.
-
Potential Cause: Suboptimal mobile phase composition or stationary phase selection.
-
Troubleshooting Steps:
-
Optimize the mobile phase:
-
Adjust solvent strength: Systematically vary the ratio of your strong and weak solvents to improve separation.
-
Change the organic modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can significantly impact resolution.[7]
-
Modify the pH: For basic compounds like pyridines, adjusting the pH of the mobile phase can alter the ionization state of the product and impurities, leading to better separation. Using a buffer is recommended to maintain a stable pH.[7]
-
-
Select a different stationary phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl, cyano) to exploit different separation mechanisms.[7]
-
Issue 2: Peak tailing of the this compound peak.
-
Potential Cause: Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Add a mobile phase modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your product and improving peak shape.
-
Lower the mobile phase pH: Acidifying the mobile phase (e.g., with formic or acetic acid) can protonate the silanol groups, minimizing their interaction with the basic analyte.[7]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Derivatives (General)
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Moderate to High | Moderate to High | Scalable, good for removing non-volatile impurities. | May not separate compounds with very close boiling points, risk of thermal decomposition. |
| Preparative HPLC | High to Very High | Moderate | Excellent separation of closely related compounds, high purity achievable.[8][9] | Less scalable, solvent-intensive, can be costly, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and free of cracks.[6]
-
Use a Claisen adapter to minimize bumping.[1]
-
Grease all joints lightly to ensure a good seal under vacuum.[1]
-
Connect the apparatus to a vacuum trap and a vacuum pump. A manometer should be included to monitor the pressure.
-
-
Procedure:
-
Place the crude this compound and a magnetic stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.
-
Turn on the vacuum and allow the pressure to stabilize. Low-boiling impurities may evaporate at this stage.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fractions as they distill, carefully monitoring the temperature and pressure. The main fraction should be collected at a stable temperature.
-
After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[1]
-
Protocol 2: Preparative HPLC Purification of this compound
-
Method Development (Analytical Scale):
-
Develop a suitable separation method on an analytical HPLC system. A C18 column is a good starting point.
-
Scout different mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients) with a suitable modifier (e.g., 0.1% formic acid or 0.1% triethylamine).[7]
-
Optimize the gradient to achieve baseline separation of this compound from its major impurities.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.[9]
-
Dissolve the crude this compound in the mobile phase at the initial gradient conditions.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the dissolved crude product.
-
Run the preparative gradient and collect the fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labcompare.com [labcompare.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactivity of 2-Methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxypyridine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of the solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic substitution reaction on this compound is resulting in a low yield or no product. What are the likely solvent-related causes and how can I improve it?
Answer:
Low yields in SNAr reactions with this compound are often linked to the choice of solvent, which can significantly impact the stability of the Meisenheimer intermediate and the reactivity of the nucleophile.
-
Solvent Polarity: Polar aprotic solvents are generally preferred for SNAr reactions. They can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, shielding it and reducing its reactivity.[1][3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent (e.g., alcohols, water), consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Ensure your solvent is dry.[4][5]
-
Increase Reaction Temperature: If the reaction is sluggish, increasing the temperature can provide the necessary activation energy.[4][5]
-
Issue 2: Poor Regioselectivity or Low Yield in Lithiation Reactions
Question: I am attempting to lithiate this compound, but I am observing a mixture of products or a low yield of the desired product after quenching with an electrophile. How can the solvent affect this?
Answer:
The regioselectivity of lithiation on the this compound ring is highly dependent on the solvent and the lithium base used. The methoxy group directs lithiation primarily to the C6 position.
-
Solvent Effects on Lithiation: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for lithiation reactions.[6][7] The solvent's ability to coordinate with the lithium cation influences the aggregation state and reactivity of the organolithium reagent.
-
Troubleshooting Steps:
-
Use a Coordinating Solvent: THF is a good starting point as it coordinates well with lithium. For sluggish reactions, 1,2-dimethoxyethane (DME) can be a better choice due to its bidentate coordination.[8]
-
Consider Co-solvents: Additives like hexamethylphosphoramide (HMPA) or the safer alternative N,N'-dimethylpropyleneurea (DMPU) can break up organolithium aggregates, increasing reactivity, but may also affect selectivity.[8][9]
-
Optimize Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[7]
-
Issue 3: Catalyst Deactivation or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with a this compound derivative is giving a low yield. Could the solvent be the problem?
Answer:
Yes, the solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, solubility of reagents, and reaction rates.[10]
-
Suzuki-Miyaura Coupling: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[11] The base (e.g., K₂CO₃, K₃PO₄) is more soluble in the aqueous phase, while the organic substrate and catalyst are in the organic phase.[11] Common solvent systems include dioxane/water and toluene/water.[11][12]
-
Buchwald-Hartwig Amination: Ethereal solvents (e.g., dioxane, THF), aromatic solvents (e.g., toluene), and alcohols (e.g., t-BuOH) are frequently used.[13][14] Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[13]
-
Troubleshooting Steps:
-
Degas the Solvent: Palladium(0) catalysts are sensitive to oxygen.[11] Thoroughly degassing your solvent by bubbling with an inert gas (e.g., argon or nitrogen) is critical.
-
Screen Different Solvents: The optimal solvent can be substrate-dependent. If a standard solvent system like dioxane/water is not working, consider trying toluene/water or DME/water for Suzuki couplings. For Buchwald-Hartwig reactions, switching between toluene and THF can be beneficial.
-
Ensure Reagent Solubility: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent system where all components are soluble at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
There is no single "best" solvent. The choice is highly dependent on the specific reaction you are performing. For palladium-catalyzed cross-coupling reactions, ethereal solvents like dioxane or THF, often in combination with water, are a good starting point.[11][12] For lithiation, anhydrous THF is standard.[6][7] For SNAr, polar aprotic solvents like DMF or DMSO are generally preferred.
Q2: How does the polarity of the solvent affect the reactivity of this compound?
The methoxy group makes this compound a polar molecule. In general, polar solvents are required to dissolve it and other polar reagents.[3]
-
Polar Protic Solvents (e.g., water, ethanol): These can stabilize charged intermediates in SN1-type reactions but can decrease the reactivity of nucleophiles in SN2 or SNAr reactions through hydrogen bonding.[1][3][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are excellent for SN2 and SNAr reactions as they solvate cations well, leaving the anionic nucleophile highly reactive.[1]
-
Nonpolar Solvents (e.g., toluene, hexane): These are less common for reactions with polar substrates like this compound unless used in combination with other solvents or in specific cases like some cross-coupling reactions where they can influence catalyst behavior.[16]
Q3: Can the solvent influence the regioselectivity of reactions on the this compound ring?
Yes, particularly in reactions like lithiation. The coordinating ability of the solvent can influence which proton is abstracted by the base. For instance, in the lithiation of 2-chloro- and this compound with lithium dialkylamides, the solvent can play a role in the formation of specific lithiated intermediates.[6]
Data Presentation
Table 1: Effect of Solvent on the Reductive Homocoupling of 2-Bromo-Substituted Pyridines
| Entry | Substrate | Solvent | Time (h) | Conversion (%) |
| 1 | 2-Bromo-5-(trifluoromethyl)pyridine | Cyrene™/GVL | 8 | 100 |
| 2 | 2-Bromo-5-(trifluoromethyl)pyridine | Cyrene™/2-MeTHF | 10 | 100 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Acetonitrile | 24 | ~25 |
| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | GVL | 24 | ~25 |
| 5 | 2-Bromo-5-(trifluoromethyl)pyridine | 2-MeTHF | 24 | 23 |
| 6 | 2-Bromo-5-(trifluoromethyl)pyridine | 1-Butanol | 24 | 11 |
| 7 | 2-Bromo-5-(trifluoromethyl)pyridine | DME | 24 | 7 |
| 8 | 2-Bromo-4-methoxypyridine | Not Specified | 48 | 31.3 |
Data adapted from a study on reductive homocoupling reactions.[17]
Table 2: Typical Solvent Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 100 | Moderate to Good |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80-90 | Good to Excellent |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100-110 | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | Good to Excellent |
These are general conditions and may require optimization for this compound derivatives.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-methoxypyridine
This protocol is a starting point and may require optimization for specific substrates.[12]
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the 2-halo-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Lithiation and Electrophilic Quench of this compound
This protocol is a general guideline and requires strictly anhydrous conditions.[7]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of a lithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA), 1.1 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stirring: Stir the mixture at -78 °C for the optimized time (e.g., 1 hour) to ensure complete lithiation.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Methoxypyridine
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Methoxypyridine is a critical step in ensuring the reliability of research outcomes and the safety of potential pharmaceutical products. This guide provides a comparative overview of the primary analytical techniques used for purity determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. While Gas Chromatography (GC) is a robust method for volatile and semi-volatile compounds like this compound, HPLC and NMR spectroscopy offer alternative and often complementary information.[1]
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2][3] | Quantitative purity, detection and quantification of volatile impurities and residual solvents. Provides structural information of impurities.[1][3] | High resolution and sensitivity for volatile compounds; robust and reliable for identifying unknown impurities.[1][4] | Not suitable for non-volatile or thermally labile impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] | Quantitative purity, detection and quantification of non-volatile impurities. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[6] | May require chromophores for UV detection; mass spectrometry detector needed for structural elucidation of unknown impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2][7] | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation. | Highly accurate and precise; non-destructive; can be a primary ratio method of measurement.[7] | Lower sensitivity compared to chromatographic methods; may have issues with peak overlap in complex mixtures.[8] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of pyridine derivatives using GC-MS and HPLC. It is important to note that this data is based on studies of structurally similar compounds, such as 2-methoxypyrazines and other pyridine derivatives, due to the limited availability of direct comparative validation data for this compound.
| Validation Parameter | HS-SPME-GC-MS (for 2-Methoxypyrazines) | RP-HPLC (for a pyridine derivative) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 1.95 ng/L[9] | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 - 2.5 ng/L[9] | 0.017 µg/mL |
| Accuracy (Recovery) | 84 - 108%[9] | 94.08% - 104.12% |
| Precision (%RSD) | 1.4 - 3.5%[9] | < 2% |
Potential Impurities in this compound
The impurity profile of this compound is highly dependent on its synthetic route. A common synthesis involves the reaction of 2-chloropyridine with sodium methoxide. Another route involves the direct methoxylation of pyridine using specific reagents.[10] Potential impurities could include:
-
Starting Materials: Unreacted 2-chloropyridine or pyridine.
-
By-products: Isomeric methoxypyridines (e.g., 3-methoxypyridine, 4-methoxypyridine), dimethoxypyridines, or products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as methanol, ethanol, or methylene chloride.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for GC-MS, HPLC, and qNMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., dichloromethane or methanol) to obtain a concentration of approximately 1 mg/mL.[6]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[6]
2. GC-MS Instrumentation and Conditions (based on a method for a similar compound):
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.[9]
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program: Initial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 5°C/min. Ramp to 240°C at 20°C/min, hold for 5 minutes.[9]
-
Mass Spectrometer:
3. Analysis Procedure:
-
Equilibrate the GC-MS system with the specified chromatographic conditions.
-
Inject a solvent blank to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram based on the retention time from the standard.
-
Analyze the mass spectra of any additional peaks to identify potential impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of non-volatile impurities in this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution at a concentration of approximately 1 mg/mL in the mobile phase.
2. HPLC Instrumentation and Conditions (based on a method for a pyridine derivative):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and potential impurities have significant absorbance (e.g., 270 nm).
-
Column Temperature: 30°C.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a solvent blank.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution.
-
Determine the purity by comparing the peak area of this compound in the sample to the calibration curve.
Quantitative NMR (qNMR) Protocol
This method provides an absolute purity determination.
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.[11] The masses should be known to a high degree of accuracy.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.
-
Transfer an exact volume of the solution into an NMR tube.[11]
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a stable magnetic field.
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Decision Process
To further clarify the experimental process and aid in the selection of the most appropriate analytical technique, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. news-medical.net [news-medical.net]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1628-89-3 [chemicalbook.com]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For researchers working with heterocyclic compounds, such as 2-methoxypyridine and its derivatives, ¹H and ¹³C NMR are fundamental techniques for structural elucidation, verification, and purity assessment. This guide offers a comparative analysis of the NMR spectra of a series of this compound derivatives, supported by experimental data and protocols. We also present a comparison of NMR with other common analytical techniques.
¹H and ¹³C NMR Spectral Data of this compound Derivatives
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substituents on the pyridine ring of this compound can cause significant changes in the chemical shifts of the ring protons and carbons, providing valuable information about the position and nature of the substituent. The following tables summarize the ¹H and ¹³C NMR data for this compound and a selection of its derivatives.
Table 1: ¹H NMR Spectral Data of this compound and its Derivatives (in CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | OCH₃ (δ, ppm) |
| This compound[1] | 6.72 (d) | 7.52 (t) | 6.82 (d) | 8.16 (d) | 3.92 (s) |
| 3-Bromo-2-methoxypyridine | - | ~7.6 (m) | ~6.8 (m) | ~8.1 (m) | ~4.0 (s) |
| 5-Bromo-2-methoxypyridine | 6.64 (d) | 7.61 (dd) | - | 8.16 (d) | 3.88 (s) |
| 2-Methoxy-3-nitropyridine | - | ~7.7 (m) | ~7.2 (m) | ~8.4 (m) | ~4.1 (s) |
| 2-Methoxy-5-nitropyridine | 6.79 (d) | 8.41 (dd) | - | 9.06 (d) | 4.04 (s) |
| 4-Chloro-2-methoxypyridine | 6.72 (d) | - | 6.87 (dd) | 8.08 (d) | 3.89 (s) |
| 2,6-Dimethoxypyridine[2] | 6.27 (d) | 7.39 (t) | 6.27 (d) | - | 3.88 (s) |
| 2-Methoxy-4-methylpyridine | 6.57 (s) | - | 6.66 (d) | 7.98 (d) | 3.86 (s) |
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Table 2: ¹³C NMR Spectral Data of this compound and its Derivatives (in CDCl₃)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | OCH₃ (δ, ppm) |
| This compound[1] | 164.2 | 111.3 | 138.5 | 116.8 | 146.9 | 53.2 |
| 3-Bromo-2-methoxypyridine | ~160 | ~100 | ~140 | ~118 | ~148 | ~54 |
| 5-Bromo-2-methoxypyridine | 162.7 | 112.4 | 141.2 | 119.5 | 149.0 | 53.8 |
| 2-Methoxy-3-nitropyridine | ~158 | ~125 | ~135 | ~115 | ~150 | ~55 |
| 2-Methoxy-5-nitropyridine | 161.8 | 109.8 | 134.1 | 141.2 | 144.3 | 54.5 |
| 4-Chloro-2-methoxypyridine | 164.9 | 111.4 | 149.1 | 117.8 | 148.0 | 53.9 |
| 2,6-Dimethoxypyridine | 162.8 | 99.8 | 141.2 | 99.8 | 162.8 | 53.1 |
| 2-Methoxy-4-methylpyridine | 163.8 | 111.2 | 148.5 | 119.5 | 146.3 | 52.9 |
Note: Some values are approximated based on typical substituent effects and may vary depending on experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for the desired nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled one-pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in interpreting the spectral data.
Caption: Workflow for NMR Analysis of this compound Derivatives.
Caption: Logical relationships in NMR spectral interpretation.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structure elucidation, a comprehensive analysis often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and electronic environment of atoms.[3] | Provides unambiguous structure determination. Non-destructive. Quantitative analysis is possible. | Relatively low sensitivity compared to MS. Requires soluble samples. Complex spectra for large molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, requires very small sample amounts. Can be coupled with chromatographic techniques (e.g., GC-MS). | Does not provide detailed structural connectivity. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule based on their vibrational frequencies. | Fast and easy to use. Can analyze solid, liquid, and gas samples. | Provides limited information about the overall molecular structure. Not all functional groups have distinct absorptions. |
References
Confirming 2-Methoxypyridine Product Mass: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized product's identity and purity is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry for confirming the mass of 2-Methoxypyridine, a key building block in medicinal chemistry. It further contrasts this technique with alternative analytical methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.
Mass Spectrometry for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for confirming the molecular weight of a synthesized compound, providing a high degree of confidence in the product's identity. For a volatile and relatively small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique.[2] In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer for analysis.[2]
Expected Mass Data for this compound
The primary goal of the mass spectrometry analysis is to detect the molecular ion peak ([M]⁺) corresponding to the exact mass of this compound. The key mass-related data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Exact Mass | 109.0528 u | [3] |
| Expected Molecular Ion (M⁺) | m/z 109 | [4] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of similar volatile pyridine derivatives.[5][6]
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized this compound product in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.[5]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200 to ensure detection of the molecular ion and key fragment ions.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak to confirm the presence of the molecular ion at m/z 109.
-
Analyze the fragmentation pattern to provide further structural confirmation. The fragmentation of the molecular ion can lead to characteristic daughter ions, which provides a structural fingerprint of the molecule.[1]
Logical Workflow for Mass Spectrometry Analysisdot
References
2-Methoxypyridine vs. 2-Ethoxypyridine in Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of pharmaceutical intermediates and novel molecular entities, the functionalization of pyridine rings via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. Among the various substrates utilized, 2-alkoxypyridines serve as versatile precursors. This guide provides an objective comparison of two common reagents, 2-methoxypyridine and 2-ethoxypyridine, in the context of nucleophilic substitution reactions, supported by established chemical principles and experimental observations.
Performance Comparison: Theoretical and Experimental Insights
While direct, side-by-side kinetic studies comparing this compound and 2-ethoxypyridine in nucleophilic substitution are not extensively documented, a comparative analysis can be derived from fundamental principles of organic chemistry, including leaving group ability and steric effects.
| Feature | This compound | 2-Ethoxypyridine | Rationale |
| Relative Reactivity | Generally expected to be slightly more reactive | Generally expected to be slightly less reactive | The primary determinants of reactivity in this context are the leaving group's ability and steric hindrance at the reaction center. The methoxy group is marginally smaller than the ethoxy group, potentially leading to a lower steric barrier for the incoming nucleophile. Furthermore, the stability of the departing alkoxide ion influences the reaction rate; the less basic alkoxide is a better leaving group. Methoxide is slightly less basic than ethoxide, suggesting it is a marginally better leaving group. |
| Leaving Group Ability | Good | Slightly less effective than methoxide | The ability of a group to depart is inversely related to its basicity. Methoxide (CH₃O⁻) is a slightly weaker base than ethoxide (CH₃CH₂O⁻) due to the electron-donating nature of the additional ethyl group in the latter. A weaker base is a more stable anion and therefore a better leaving group, which can lead to a faster reaction rate.[1] |
| Steric Hindrance | Lower | Higher | The ethyl group of 2-ethoxypyridine is bulkier than the methyl group of this compound. This increased steric hindrance can impede the approach of the nucleophile to the C-2 position of the pyridine ring, potentially slowing the rate of substitution. |
| Yields | Often high, dependent on nucleophile and conditions | Often high, dependent on nucleophile and conditions | In many synthetic applications, both substrates can be converted to their respective products in high yields. The choice between them may therefore be dictated by factors other than yield, such as the specific reaction conditions or the desired properties of the final product. |
| Typical Nucleophiles | Amines, thiols, alkoxides, carbanions | Amines, thiols, alkoxides, carbanions | Both substrates are susceptible to attack by a wide range of nucleophiles, making them versatile building blocks in organic synthesis.[2] |
Reaction Mechanism and Influencing Factors
The nucleophilic aromatic substitution of 2-alkoxypyridines typically proceeds through a bimolecular addition-elimination mechanism (SNAr). The reaction is initiated by the attack of a nucleophile at the C-2 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the alkoxy leaving group.
Caption: Generalized SNAr mechanism for 2-alkoxypyridines.
Several factors influence the rate and outcome of these reactions:
-
Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents, such as DMF or DMSO, are often used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Microwave heating can also be employed to accelerate these reactions significantly.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect.
Experimental Protocol: General Procedure for Nucleophilic Substitution of 2-Alkoxypyridines
The following is a generalized experimental protocol for the nucleophilic substitution of a 2-alkoxypyridine with an amine nucleophile. This protocol should be adapted and optimized for specific substrates and nucleophiles.
Caption: A typical experimental workflow for SNAr on 2-alkoxypyridines.
Detailed Steps:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 2-alkoxypyridine (1.0 eq.), the amine nucleophile (1.1 - 1.5 eq.), and a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-1.0 M.
-
Addition of Base (if necessary): If the amine nucleophile is used as a hydrochloride or hydrobromide salt, add a non-nucleophilic base such as potassium carbonate (2-3 eq.) or sodium hydride (1.2 eq., handle with care) to the reaction mixture to liberate the free amine.
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. Alternatively, microwave irradiation can be used, often leading to significantly shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Conclusion
Both this compound and 2-ethoxypyridine are valuable substrates for nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse array of functionalized pyridines. While their reactivity is broadly similar, subtle differences in leaving group ability and steric hindrance suggest that This compound may exhibit slightly higher reactivity in some cases. However, the choice of substrate will often depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and the availability and cost of the starting materials. For drug development professionals and researchers, understanding these nuances is critical for the efficient and successful synthesis of target molecules.
References
A Comparative Study of 2-Alkoxypyridines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and versatile reagents and catalysts is paramount. Among the myriad of heterocyclic scaffolds, 2-alkoxypyridines have emerged as a noteworthy class of compounds, demonstrating significant utility as ligands in cross-coupling reactions, directing groups in C-H functionalization, and as precursors for chiral ligands in asymmetric synthesis. This guide provides a comparative analysis of 2-alkoxypyridines against other established alternatives in these key areas of organic synthesis, supported by experimental data to inform catalyst and reagent selection.
2-Alkoxypyridines as Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine-based ligands have historically dominated the field, N-heterocyclic carbenes (NHCs) and various nitrogen-containing ligands, including 2-alkoxypyridines, have gained prominence.
The utility of 2-alkoxypyridines as ligands often stems from the coordination of the pyridine nitrogen to the metal center, with the alkoxy group providing steric and electronic modulation. This can influence the stability of the catalytic species and the rate of key elementary steps in the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The following table summarizes the performance of a 2-methoxypyridine derivative in a Suzuki-Miyaura coupling reaction compared to common phosphine-based ligands.
| Ligand/Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [1] |
| 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | [1] |
| 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [1] |
| 2-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | [2] |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 1 | 99 | [2] |
Analysis: While direct yield comparisons for the same substrate under identical conditions are scarce in the literature, the data suggests that catalyst systems employing 2-alkoxypyridine substrates can achieve good to excellent yields in Suzuki-Miyaura couplings.[1] The choice of a more sophisticated phosphine ligand like SPhos can lead to shorter reaction times and high yields.[1][2] The performance of 2-alkoxypyridines as ancillary ligands themselves, rather than just substrates, requires further dedicated comparative studies against benchmark phosphine ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-3-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
2-Alkoxypyridines as Directing Groups in C-H Functionalization
The direct functionalization of C-H bonds is a highly atom-economical strategy for molecular synthesis. Directing groups play a crucial role in controlling the regioselectivity of these transformations. The pyridine moiety itself is a well-established directing group, and the introduction of an alkoxy substituent at the 2-position can modulate its directing ability and the reactivity of the substrate.
Comparative Performance with Other Directing Groups
| Directing Group | Typical Metal | C-H Bond Activated | Removability |
| 2-Alkoxypyridine | Pd, Ru, Rh | C-H ortho to the pyridine | Challenging |
| 8-Aminoquinoline | Pd, Rh, Ir | C(sp²)-H and C(sp³)-H | Readily removable |
| Weinreb Amide | Ru, Pd, Co | C-H ortho to the amide | Convertible to other groups |
Analysis: 8-Aminoquinoline is recognized as a highly effective and versatile directing group for a wide range of C-H functionalization reactions, and its facile removal is a significant advantage.[3][4] Weinreb amides also offer the benefit of being convertible to other useful functional groups.[5] While 2-alkoxypyridines can effectively direct C-H activation, the pyridine ring often remains in the final product, which can be a limitation if it is not a desired structural motif.
2-Alkoxypyridines in Asymmetric Synthesis
Chiral ligands are essential for enantioselective catalysis. The pyridine scaffold is a common feature in many successful chiral ligands. 2-Alkoxypyridines can serve as valuable precursors for the synthesis of novel chiral ligands, where the alkoxy group can be a handle for further synthetic modifications or can influence the steric and electronic properties of the final ligand.
Comparative Performance of Chiral Pyridine-Based Ligands
The development of chiral ligands based on pyridine-oxazolines (PyOX) and other pyridine-containing structures has led to significant advancements in asymmetric catalysis.
| Ligand Type | Reaction | Catalyst | ee (%) | Reference |
| Pyridine-Oxazoline | Asymmetric Hydrogenation | Ir | up to 99 | [3] |
| Chiral Bipyridine | Asymmetric Allylic Alkylation | Pd | up to 98 | |
| Imidazo[1,5-a]pyridine-based | Intramolecular Hydrocarboxylation | Au | up to 99 | [6] |
Analysis: The data highlights the exceptional enantioselectivities that can be achieved with various chiral pyridine-based ligands in a range of asymmetric transformations. While specific examples of chiral ligands derived directly from simple 2-alkoxypyridines with comparative data are limited, the potential to synthesize highly effective chiral ligands from functionalized pyridines is evident. The modular synthesis of these ligands allows for fine-tuning of their properties to achieve high levels of stereocontrol.[6]
Experimental Protocol: Synthesis of a Chiral Pyridine Bis(oxazoline) Ligand (General Precursor Synthesis)
This protocol outlines the synthesis of a key intermediate, (S)-2-Amino-4-phenylbutan-1-ol, which is a precursor for a chiral PyBox ligand.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a condenser and magnetic stirrer under an argon atmosphere.
-
Add anhydrous THF to the flask.
-
Carefully add lithium aluminum hydride to the THF.
-
In a separate flask, dissolve (S)-4-Benzyl-2-oxazolidinone in anhydrous THF.
-
Slowly add the solution of the oxazolidinone to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and 15% NaOH solution.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
The crude product can be purified by column chromatography.[7]
Conclusion
2-Alkoxypyridines represent a versatile and valuable class of compounds in organic synthesis. As substrates in cross-coupling reactions, they provide access to a wide range of functionalized pyridine derivatives that are important in medicinal chemistry. While they can function as directing groups in C-H activation, their utility in this area is somewhat limited by the difficulty of removing the pyridine core compared to other established directing groups. A promising and developing area is their use as precursors for the synthesis of novel chiral ligands for asymmetric catalysis.
For researchers and drug development professionals, the choice between using a 2-alkoxypyridine-based system and an alternative will depend on the specific synthetic goal. For cross-coupling reactions, they are reliable substrates, often providing good to excellent yields. For C-H functionalization, the desirability of the pyridine moiety in the final product is a key consideration. In the realm of asymmetric synthesis, the modularity and tunability of ligands derived from 2-alkoxypyridines offer exciting opportunities for the development of highly selective catalytic systems. Further direct comparative studies under standardized conditions are needed to fully elucidate the performance of 2-alkoxypyridines relative to other leading technologies in each of these critical areas of organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in Ru(â ¡)-catalyzed C-H activations with oxidizing directing groups [html.rhhz.net]
- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 6. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity and Product Structure Validation of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic transformations of 2-methoxypyridine, including electrophilic and nucleophilic substitutions, and its conversion to 2-pyridone. For each reaction, we present detailed experimental protocols, quantitative performance data, and alternative synthetic routes to the resulting products. The validation of product structures is supported by spectroscopic data.
Electrophilic Aromatic Substitution
The methoxy group at the 2-position of the pyridine ring is an activating group that directs incoming electrophiles primarily to the C3 and C5 positions.
Bromination of this compound
The bromination of this compound is a representative example of electrophilic aromatic substitution, yielding primarily 3-bromo-2-methoxypyridine.
Reaction Scheme:
Figure 1: Bromination of this compound.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, Bromine (Br₂), Sodium Bicarbonate (NaHCO₃), heat.
-
Procedure: To a solution of this compound, bromine is added, and the reaction mixture is heated in the presence of sodium bicarbonate. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is worked up to isolate the product.[1]
-
Note: This is a generalized procedure. Specific quantities, temperatures, and reaction times can vary.
Quantitative Data Comparison: Synthesis of 3-Bromo-2-methoxypyridine
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Bromination of this compound | This compound | Br₂ | Moderate | Good | [1][2] |
| Alternative 1: Methylation | 2-Bromo-3-pyridinol | CH₃I, KOH | 68 | >97 | [3] |
| Alternative 2: From 2-Nitro-3-methoxypyridine | 2-Nitro-3-methoxypyridine | HBr, Organic Acid | up to 91.0 | 99.4 | [3] |
| Alternative 3: From 3-Hydroxypyridine | 3-Hydroxypyridine | Br₂, NaOH; then CH₃I | 53-56 (overall) | - | [4] |
Alternative Synthesis Routes for 3-Bromo-2-methoxypyridine
-
Method 1: Methylation of 2-Bromo-3-pyridinol: This method involves the direct methylation of commercially available 2-bromo-3-pyridinol using a methylating agent like methyl iodide in the presence of a base.[3]
-
Method 2: From 2-Nitro-3-methoxypyridine: This high-yield route involves the bromination of 2-nitro-3-methoxypyridine using hydrobromic acid in an organic acid solvent at elevated temperatures.[3]
-
Method 3: Two-Step Synthesis from 3-Hydroxypyridine: This process starts with the bromination of 3-hydroxypyridine to give 2-bromo-3-hydroxypyridine, which is then methylated.[4]
Validation of Product Structure: 3-Bromo-2-methoxypyridine
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The number of signals, their chemical shifts, and coupling constants will be consistent with the 3-bromo-2-methoxy substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six distinct carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-bromo-2-methoxypyridine (188.02 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[5]
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C6 positions susceptible to nucleophilic attack. The methoxy group at the C2 position can act as a leaving group, particularly when the pyridine ring is activated.
Amination of Methoxypyridines
A protocol for the nucleophilic amination of methoxypyridines has been developed using a sodium hydride-iodide composite. This method provides a route to various aminopyridines.
Reaction Workflow:
Figure 2: Workflow for the amination of methoxypyridines.
Experimental Protocol: Nucleophilic Amination of 3-Methoxypyridine
-
Materials: 3-Methoxypyridine (0.5 mmol), Piperidine (2 equiv), Sodium Hydride (NaH, 5 equiv), Lithium Iodide (LiI, 2 equiv), Tetrahydrofuran (THF, 0.5 mL).
-
Procedure: The reagents are combined in THF and heated at 60 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[6]
-
Yield: Isolated yields vary depending on the amine used. For example, the reaction with piperidine gives a 78% yield of 3-(piperidin-1-yl)pyridine.[6]
Alternative Synthesis Routes for Aminopyridines
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide and an amine. For example, 3-bromo-2-methoxypyridine could be coupled with various amines.
-
Chichibabin Reaction: This reaction involves the direct amination of pyridine and its derivatives using sodium amide.
-
From Nitro-pyridines: The reduction of a nitropyridine derivative is a common method for the synthesis of the corresponding aminopyridine.
Conversion to 2-Pyridone
This compound can be converted to 2-pyridone, its corresponding lactam tautomer, through hydrolysis. This transformation is significant as the 2-pyridone scaffold is present in many biologically active molecules.
Reaction Scheme:
Figure 3: Hydrolysis of this compound to 2-Pyridone.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
A general procedure involves heating this compound in an aqueous acidic solution. The reaction can be followed by monitoring the disappearance of the starting material.
Quantitative Data Comparison: Synthesis of 2-Pyridone
| Method | Starting Material | Key Reagents | Yield (%) | Reference |
| Hydrolysis of this compound | This compound | Aqueous Acid | ~70 | [7] |
| Alternative 1: Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone | Base | Varies | [8] |
| Alternative 2: From Pyridine N-oxide | Pyridine N-oxide | Acetic Anhydride, then H₂O | Good | [9] |
| Alternative 3: Multicomponent Reactions | Various simple precursors | Transition metal or base catalysts | Varies | [10][11] |
Alternative Synthesis Routes for 2-Pyridones
-
Guareschi-Thorpe Condensation: This reaction involves the condensation of cyanoacetamide with a 1,3-diketone to form a 2-pyridone.[8]
-
From Pyridine N-oxide: Pyridine N-oxide can be rearranged to 2-acetoxypyridine using acetic anhydride, which is then hydrolyzed to 2-hydroxypyridine (the tautomer of 2-pyridone).[9]
-
Multicomponent Reactions: A variety of multicomponent reactions exist that can construct the 2-pyridone ring from simpler acyclic precursors in a single step.[10][11]
Validation of Product Structure: 2-Pyridone
-
¹H NMR and ¹³C NMR: The NMR spectra of 2-pyridone are well-documented and can be used for unambiguous identification.[12]
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) absorption and an N-H stretch, and the absence of a broad O-H stretch, helps to confirm the 2-pyridone tautomeric form.
-
Mass Spectrometry: The mass spectrum of 2-pyridone shows a molecular ion peak at m/z 95, corresponding to its molecular weight.[4][10] The fragmentation pattern can further confirm the structure.
References
- 1. Answered: Pyridine rings can also under electrophilic aromatic substitution. Given this compound, draw the expected major product. Br₂, heat NaHCO3 Select Draw… | bartleby [bartleby.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 10. iipseries.org [iipseries.org]
- 11. 2-Pyridone synthesis [organic-chemistry.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Stability Under Scrutiny: A Comparative Guide to 2-Methoxypyridine's Resilience
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. This guide provides a comprehensive assessment of the stability of 2-methoxypyridine under various stress conditions, offering a comparative analysis with its structural isomers, 3-methoxypyridine and 4-methoxypyridine. The information presented herein is supported by available experimental data and established scientific principles, providing a framework for informed decision-making in research and development.
This compound, a key building block in the synthesis of numerous pharmaceuticals, is a colorless to light yellow liquid.[1] Its stability profile is a critical determinant of its suitability in various applications, influencing storage, handling, and formulation strategies. This guide delves into its behavior under hydrolytic, thermal, photolytic, and redox conditions.
Comparative Stability Profile
The stability of methoxypyridine isomers is influenced by the position of the methoxy group on the pyridine ring, which affects the electron density and accessibility of the nitrogen atom and the ether linkage. While comprehensive, direct comparative kinetic studies are limited in the public domain, a qualitative stability profile can be inferred from general chemical principles and data from related compounds.
| Condition | This compound | 3-Methoxypyridine | 4-Methoxypyridine |
| Acidic Hydrolysis | Susceptible to hydrolysis to form 2-hydroxypyridine. The proximity of the electron-withdrawing nitrogen may influence the reaction rate. | Generally more stable to acid hydrolysis compared to the 2- and 4-isomers due to less influence of the nitrogen on the methoxy group. | Susceptible to hydrolysis, potentially at a different rate than the 2-isomer due to the para-position of the methoxy group. |
| Basic Hydrolysis | Generally stable under basic conditions. | Generally stable under basic conditions. | Generally stable under basic conditions. |
| Thermal Stability | Stable at room temperature, but may undergo rearrangement or decomposition at elevated temperatures. | Expected to have comparable or slightly higher thermal stability than the 2- and 4-isomers. | Expected to have comparable thermal stability to the 2-isomer. |
| Photostability | Potentially susceptible to photodegradation upon exposure to UV light, leading to ring opening or other transformations. | Expected to exhibit similar photolytic instability to other pyridine derivatives. | Expected to exhibit similar photolytic instability to other pyridine derivatives. |
| Oxidative Stability | Can be oxidized, with potential for N-oxidation or ring hydroxylation. | The kinetics of oxidation by sulphate radicals have been studied, indicating susceptibility to oxidation.[1] | Susceptible to oxidation. |
| Reductive Stability | The pyridine ring can be reduced under specific conditions, though it is generally resistant to mild reducing agents like sodium borohydride. | Similar to other pyridine derivatives, the ring can be reduced under forcing conditions. | Similar to other pyridine derivatives, the ring can be reduced under forcing conditions. |
Experimental Protocols
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][3][4] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound in acidic, basic, and neutral conditions.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.[5][6][7]
-
Determine the pseudo-first-order rate constants for degradation under each condition.
Thermal Stability
Objective: To evaluate the effect of elevated temperature on the stability of this compound in the solid state and in solution.
Protocol:
-
For solid-state analysis, place a known amount of this compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
For solution analysis, prepare a solution of this compound in a suitable inert solvent and store it at an elevated temperature (e.g., 60°C) in the dark.
-
At specified time points, analyze the samples by HPLC to determine the extent of degradation.
-
Techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.[8]
Photostability
Objective: To assess the stability of this compound upon exposure to light.
Protocol:
-
Expose solutions of this compound in transparent containers to a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).[3][9][10][11][12]
-
Simultaneously, keep control samples in the dark at the same temperature.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[3]
-
Analyze the exposed and control samples by HPLC at appropriate time intervals.
Oxidative Stability
Objective: To determine the susceptibility of this compound to oxidation.
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂) or a solution of potassium permanganate (KMnO₄).[13][14]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC.
-
Identify and quantify any degradation products formed.
Reductive Stability
Objective: To evaluate the stability of this compound in the presence of a reducing agent.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent such as sodium borohydride (NaBH₄).[15][16][17][18] Note that stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used under anhydrous conditions, but NaBH₄ is generally sufficient for initial screening.
-
Monitor the reaction at room temperature using HPLC to check for any reduction of the pyridine ring.
Degradation Pathways and Analytical Methods
The degradation of pyridine derivatives often involves initial hydroxylation followed by ring cleavage.[19][20][21][22] For this compound, acid hydrolysis would likely yield 2-hydroxypyridine. Oxidative conditions could lead to the formation of N-oxides or hydroxylated species.
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical technique for quantifying the parent compound and its degradation products.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.[5]
Visualizing Stability Assessment
To facilitate a clear understanding of the experimental workflow for assessing the stability of this compound, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. test.chempanda.com [test.chempanda.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. tuitiontube.com [tuitiontube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
The Efficacy of 2-Methoxypyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. While phosphine-based ligands have historically dominated the field, the exploration of nitrogen-based ligands, such as pyridine derivatives, has gained considerable traction. This guide provides a comparative analysis of the performance of 2-methoxypyridine as a ligand in key palladium-catalyzed cross-coupling reactions, juxtaposed with commonly employed phosphine ligands. The data presented herein is a synthesis of reported experimental results to offer a clear, objective comparison for catalyst system selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The following table summarizes the performance of a palladium catalyst system with a pyridine-based ligand in the coupling of various aryl halides with phenylboronic acid, offering a baseline for comparison. While direct comparative data for this compound is scarce, the performance of a 2-phenylpyridine derivative provides valuable insight into the potential of this class of ligands.
Table 1: Performance of a Pyridine-Based Ligand in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 96 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 3 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 95 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 88 |
| 5 | Bromobenzene | Biphenyl | 90 |
| 6 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 85 |
| 7 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 88 |
Note: The data presented is for a specific 2-phenylpyridine-based palladium complex and is intended to be representative of the potential performance of pyridine-based ligands.
In comparison, traditional phosphine ligands like triphenylphosphine (PPh₃) in conjunction with palladium catalysts such as Pd(PPh₃)₄ are widely used and generally provide good to excellent yields (typically in the range of 80-95%) for a broad range of substrates under optimized conditions.[2][3] More advanced biaryl phosphine ligands, such as SPhos and XPhos, often achieve higher turnover numbers and can be effective for more challenging substrates, including aryl chlorides.[3]
Performance in Heck Coupling
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another fundamental transformation in organic synthesis. The performance of a catalyst is significantly influenced by the ligand. Below is a comparative table showcasing the yields obtained with a phosphine-free palladium catalyst system in the Heck reaction of iodobenzene with various olefins. This provides a benchmark against which the potential performance of a this compound-ligated system can be evaluated.
Table 2: Performance of a Phosphine-Free Palladium Catalyst in the Heck Reaction of Iodobenzene [4]
| Entry | Olefin | Product | Yield (%) |
| 1 | Styrene | trans-Stilbene | 81 (1E) |
| 2 | Eugenol | 4-(1,3-Diphenylallyl)-2-methoxyphenol | 81 (1E) |
| 3 | Estragole | 1-(4-(1,3-Diphenylallyl)phenyl)ethanone | 47 (2E) |
Note: The data is for a phosphine-free palladium acetate system and serves as a baseline for comparison.
Phosphine ligands are commonly employed in the Heck reaction to stabilize the palladium catalyst and modulate its reactivity. For instance, triphenylphosphine is a standard ligand, while bulky electron-rich phosphines are often used to promote the reaction of less reactive aryl chlorides.[5][6] The yields with phosphine-ligated catalysts are typically high, often exceeding 90% under optimized conditions.
Performance in Buchwald-Hartwig Amination
Table 3: Representative Yields for Buchwald-Hartwig Amination with Phosphine Ligands
| Aryl Halide | Amine | Ligand | Base | Solvent | Yield (%) | Reference |
| Bromobenzene | Aniline | BINAP | Cs₂CO₃ | Toluene | ~80-95 | [7] |
| 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | >95 | Buchwald Lab Data |
| 4-Bromotoluene | Benzophenone Imine | dppf | NaOtBu | Toluene | ~90-98 | Hartwig Lab Data |
The development of specialized biaryl phosphine ligands by Buchwald, Hartwig, and others has been instrumental in expanding the scope and utility of this reaction to include a wide range of amines and aryl halides, often with near-quantitative yields.[8][9]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). A palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., this compound, 2-10 mol%) are then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water) is added, and the reaction mixture is heated with stirring (typically between 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][10]
General Procedure for Heck Coupling
In a Schlenk tube, the aryl halide (1.0 equiv), the olefin (1.1-1.5 equiv), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., this compound, 2-10 mol%) are combined. The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., DMF, NMP, or toluene) is added, and the mixture is heated (typically between 80-140 °C) with stirring for several hours until the reaction is complete. After cooling, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired product.[4][5]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv). The vessel is sealed and purged with an inert gas. The aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction is heated with stirring (typically between 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.[7][8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Decision logic for ligand selection in cross-coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sctunisie.org [sctunisie.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-Substituted Pyridines: Classical versus Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-substituted pyridines is a cornerstone of molecular design and discovery. This guide provides an objective comparison of classical and modern synthetic routes to this important heterocyclic motif, supported by experimental data and detailed protocols. We will explore the traditional Kröhnke and Bohlmann-Rahtz syntheses alongside the contemporary palladium-catalyzed direct C-H arylation, offering insights into their respective advantages and limitations.
Classical Cyclization Strategies
Traditional methods for pyridine synthesis have long been valued for their reliability and ability to construct the pyridine core from simple, acyclic precursors. These methods often involve condensation reactions and have been refined over many years to improve their efficiency and scope.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, typically 2,4,6-trisubstituted pyridines, through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[1][2] This method is known for its generally mild reaction conditions and high yields.[2]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]
-
Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, filter the resulting pyridinium salt and wash it with ether.
-
Kröhnke Reaction: Add the dried salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
Table 1: Quantitative Data for Kröhnke Pyridine Synthesis
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-phenacylpyridinium bromide | Chalcone | Acetic Acid | Reflux | 4 | >90 | [1][3] |
| 2 | N-(4-methoxyphenacyl)pyridinium bromide | 4'-methoxychalcone | Acetic Acid | Reflux | 3 | 85 | [2] |
| 3 | N-(4-nitrophenacyl)pyridinium bromide | 4'-nitrochalcone | Methanol | Reflux | 5 | 78 | [2] |
| 4 | 1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium iodide | (E)-1,3-diphenylprop-2-en-1-one | Acetic Acid | 120 | 2 | 60 | [2] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis generates substituted pyridines in a two-step process, beginning with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4] A significant drawback of the original method is the high temperature required for the final step, though modern modifications using acid catalysis can lower this temperature.[4][5]
Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [4]
-
To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1.1 mmol) and the ethynyl ketone (e.g., but-3-yn-2-one, 1.0 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), stir the reaction at the desired temperature (e.g., 50-110°C) until completion (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.
Table 2: Quantitative Data for One-Pot Bohlmann-Rahtz Synthesis
| Entry | Enamine | Ethynyl Ketone | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl β-aminocrotonate | Phenylpropynone | Toluene/AcOH (5:1) | 110 | 1 | 86 | [6] |
| 2 | Ethyl β-aminocrotonate | But-3-yn-2-one | Toluene/AcOH (5:1) | 50 | 5.5 | 98 | [4] |
| 3 | 3-Aminopent-3-en-2-one | Phenylpropynone | Toluene/AcOH (5:1) | 110 | 1 | 75 | [5] |
| 4 | (Z)-3-aminocrotononitrile | Phenylpropynone | EtOH/AcOH (5:1) | 120 (MW) | 0.08 | 74 | [6] |
Modern Method: Palladium-Catalyzed Direct C-H Arylation
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted arenes and heteroarenes, including pyridines.[3] Palladium-catalyzed direct C-H arylation of pyridine N-oxides, in particular, offers a highly regioselective route to 2-arylpyridines, avoiding the need for pre-functionalized starting materials.[7][8][9]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide [8]
-
To a reaction vessel, add pyridine N-oxide (0.5 mmol), potassium aryltrifluoroborate (0.6 mmol), Pd(OAc)₂ (10 mol%), Ag₂O (1.0 mmol), and TBAI (1.0 mmol).
-
Add 1,4-dioxane (3.0 mL) as the solvent.
-
Stir the mixture at 110°C for 24 hours under an air atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-arylpyridine N-oxide.
Table 3: Quantitative Data for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides
| Entry | Pyridine N-Oxide | Arylating Agent | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂/Ag₂O/TBAI | 110 | 24 | 82 | [10] |
| 2 | 4-Nitropyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂/Ag₂O/TBAI | 110 | 24 | 98 | [10] |
| 3 | 2-Chloropyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂/Ag₂O/TBAI | 110 | 24 | 75 | [10] |
| 4 | Pyridine N-oxide | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂/Ag₂O/TBAI | 110 | 24 | 85 | [10] |
Comparison Summary
| Feature | Kröhnke Synthesis | Bohlmann-Rahtz Synthesis | Pd-Catalyzed C-H Arylation |
| Generality | Broad scope for 2,4,6-trisubstituted pyridines.[2] | Good for 2,3,6-trisubstituted pyridines.[4] | Excellent for 2-arylation of pyridines.[8][9] |
| Starting Materials | Readily available ketones and aldehydes.[1] | Enamines (can be generated in situ) and ethynyl ketones.[11] | Pyridine N-oxides and arylating agents.[7] |
| Reaction Conditions | Generally mild, often refluxing in acetic acid.[2] | Traditionally high temperatures, but acid catalysis allows for milder conditions.[4][5] | Requires a palladium catalyst and often an oxidant.[8][9] |
| Regioselectivity | Well-defined for 2,4,6-substitution. | Highly regioselective for 2,3,6-substitution.[4] | Highly regioselective for C-2 arylation.[9] |
| Key Advantages | High yields, operational simplicity, one-pot variations available.[2][3] | Versatile, one-pot modifications improve efficiency.[12] | Avoids pre-functionalization, high functional group tolerance.[7][8] |
| Limitations | Primarily for 2,4,6-trisubstituted products. | Traditional method requires harsh conditions and intermediate purification.[4] | Requires a transition metal catalyst, which can be costly and require removal from the final product. |
Conclusion
The choice of synthetic route to 2-substituted pyridines depends heavily on the desired substitution pattern, available starting materials, and the scale of the synthesis. Classical methods like the Kröhnke and Bohlmann-Rahtz syntheses remain highly relevant and effective for constructing the pyridine core with specific substitution patterns, especially when optimized in one-pot procedures. Modern methods, such as palladium-catalyzed C-H arylation, offer a more direct and often more functional-group-tolerant approach for the introduction of substituents onto a pre-existing pyridine ring, albeit with the requirement of a transition metal catalyst. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to best suit their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 7. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Safe Disposal of 2-Methoxypyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxypyridine, ensuring compliance with safety regulations and promoting a secure working environment.
Immediate Safety and Handling
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, ensure that all personnel are equipped with the appropriate PPE.[4] This includes:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are necessary to protect from splashes.[4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or Viton®.[4] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]
-
Protective Clothing: A standard laboratory coat is required to protect clothing and skin.[4][5]
-
Respiratory Protection: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[4][6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][6]
-
Containment: For small spills, contain the material with an inert, non-combustible absorbent such as sand, earth, diatomaceous earth, or vermiculite.[1][4][6]
-
Collection: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.[6] The contaminated absorbent material carries the same hazards as the original chemical.[6]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Operational Disposal Plan: Step-by-Step Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The primary method of disposal is through a licensed disposal company.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Do not mix this compound waste with other incompatible waste streams.[1][4] It should be kept separate from strong oxidizing agents and acids.[4][8]
Step 2: Waste Collection and Containerization
-
Designated Container: Use a dedicated, compatible, and properly sealed hazardous waste container.[4][6][8] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the contents.[4] The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[4]
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][9]
-
The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[8][9]
-
It is best practice to store hazardous waste containers in secondary containment to contain potential leaks.[6]
Step 4: Arranging for Disposal
-
Once the container is full, or if waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[6]
-
Complete any required hazardous waste disposal forms as per your institution's protocol.[6]
-
Waste material must be disposed of by a licensed disposal company in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[1]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.[6]
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent.[6]
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[6]
-
Final Steps: After triple-rinsing and allowing the container to air-dry, completely deface or remove the original chemical label.[6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [3][10] |
| Molecular Weight | 109.13 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Density | 1.038 g/mL at 25 °C | [10] |
| Boiling Point | 142 °C | [10] |
| Flash Point | 32 °C (89.6 °F) - closed cup | [10] |
| Refractive Index | n20/D 1.503 | [10] |
| UN Number | 1993 | [1] |
Experimental Protocols & Methodologies
The standard and recommended disposal protocol for this compound does not involve chemical neutralization or deactivation in a laboratory setting due to its hazardous properties. The accepted methodology is professional disposal. Current practices for the disposal of waste pyridine and its derivatives often include rotary kiln incineration at temperatures between 820°C and 1,600°C or liquid injection incineration.[7] These are industrial processes handled by licensed waste management facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 10. 2-メトキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Methoxypyridine. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][4] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).[5] | Prevents skin contact, which can cause irritation.[1][2][3] Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Chemical-resistant lab coat or coveralls. Fire/flame resistant and impervious clothing is recommended.[1][4] | Provides a barrier against accidental spills and splashes.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) is required.[1] | Mitigates inhalation risk, as vapors may cause respiratory irritation.[1][2][3] |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1628-89-3 | [1][2] |
| EC Number | 216-623-8 | [1][2] |
| Molecular Formula | C6H7NO | [2][3] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 142 °C (lit.) | |
| Density | 1.038 g/mL at 25 °C (lit.) | |
| Flash Point | 32 °C (89.6 °F) - closed cup | |
| GHS Hazard Statements | H226, H315, H319, H335 | [1][3] |
Operational Plan: Step-by-Step Handling and Disposal
3.1. Preparation and Handling:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ignition Sources: As a flammable liquid, ensure it is kept away from heat, sparks, open flames, and other ignition sources.[1][2][6] Use only non-sparking tools and explosion-proof equipment.[1][5]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before breaks.[2][5]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][5]
3.2. Spill Procedures:
-
Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.[1][2]
-
Containment: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[5][7] Do not use combustible materials.
-
Collection: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly.
3.3. Disposal Plan:
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled container from a licensed disposal company.[2] Do not mix with other waste.[2]
-
Container Disposal: Empty containers retain product residue and can be dangerous.[7] Handle uncleaned containers as you would the product itself.[2] To dispose of an empty container as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After drying, the original label must be completely defaced or removed.[8]
-
Regulations: All waste materials must be disposed of in accordance with local, state, and federal regulations.[2]
Emergency First Aid Procedures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists.[1][4][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1628-89-3 Name: this compound [xixisys.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 7. This compound(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
